(3-Aminophenyl)(pyridin-4-yl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-aminophenyl)-pyridin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQORVTFJCCREQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00488203 | |
| Record name | (3-Aminophenyl)(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00488203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62246-96-2 | |
| Record name | (3-Aminophenyl)(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00488203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Aminophenyl)(pyridin-4-yl)methanone: Core Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Aminophenyl)(pyridin-4-yl)methanone is a heterocyclic ketone with a molecular structure that suggests potential as a versatile scaffold in medicinal chemistry and materials science. This guide provides a comprehensive overview of its fundamental properties, a plausible synthetic route, and an exploration of its potential biological significance based on the analysis of structurally related compounds. Due to the limited availability of direct experimental data for this specific molecule, this document integrates theoretical predictions and data from analogous structures to offer a foundational understanding for researchers.
Introduction
(3-Aminophenyl)(pyridin-4-yl)methanone features a diaryl ketone core, linking a pyridine ring, a known pharmacophore, with an aminophenyl group. The pyridine moiety is a common feature in numerous bioactive compounds, often involved in hydrogen bonding and metal coordination. The aminophenyl group provides a site for further functionalization and can influence the molecule's electronic properties and biological interactions. The arrangement of the amino group at the meta position of the phenyl ring, relative to the ketone linker, will distinctly influence its chemical reactivity and three-dimensional conformation compared to its ortho and para isomers. This unique combination of functional groups suggests potential applications in areas such as kinase inhibition, receptor modulation, and as a building block for more complex molecular architectures.
Physicochemical Properties
| Property | Predicted Value for (3-Aminophenyl)(pyridin-4-yl)methanone | Experimental/Predicted Value for (4-aminophenyl)(pyridin-4-yl)methanone[1] |
| Molecular Formula | C₁₂H₁₀N₂O | C₁₂H₁₀N₂O |
| Molecular Weight | 198.22 g/mol | 198.22 g/mol |
| Boiling Point | ~400.9°C at 760 mmHg (Predicted) | 400.9°C at 760 mmHg |
| Density | ~1.215 g/cm³ (Predicted) | 1.215 g/cm³ |
| Appearance | Likely a solid at room temperature | Solid |
| Water Solubility | Predicted to be low | Low |
| logP | Predicted to be in the range of 1.5 - 2.5 | Not available |
| pKa (most basic) | Predicted for pyridine N: ~4.5-5.5; aniline N: ~3.5-4.5 | Not available |
Note: Predicted values are generated from standard computational models and should be confirmed experimentally.
Synthesis and Characterization
A plausible and efficient method for the synthesis of (3-Aminophenyl)(pyridin-4-yl)methanone is through a Friedel-Crafts acylation reaction.[2][3] This well-established method is widely used for the formation of aryl ketones.
Proposed Synthetic Pathway
The synthesis would involve the acylation of aniline with isonicotinoyl chloride, where the amino group of aniline is first protected to prevent side reactions and to direct the acylation to the desired position.
Sources
An In-Depth Technical Guide to the Chemical Structure Elucidation of (3-Aminophenyl)(pyridin-4-yl)methanone
Abstract
This technical guide provides a comprehensive, multi-technique approach to the complete chemical structure elucidation of (3-Aminophenyl)(pyridin-4-yl)methanone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the scientific rationale behind the selection and application of modern analytical techniques. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we present a self-validating workflow that confirms the molecular formula, identifies key functional groups, and definitively establishes atomic connectivity, ensuring the unambiguous structural assignment of this pharmaceutically relevant scaffold.
Introduction and Strategic Overview
(3-Aminophenyl)(pyridin-4-yl)methanone and its derivatives are recognized as important intermediates in the synthesis of pharmacologically active compounds, including potential antagonists for the TRPV4 ion channel for the treatment of pain.[1] The precise and unequivocal confirmation of its chemical structure is a prerequisite for any further research, development, or regulatory submission. The elucidation process is a systematic investigation that combines multiple analytical techniques to build a conclusive structural argument.[2]
This guide outlines a logical, field-proven strategy for structure determination, beginning with the confirmation of the molecular formula and proceeding through the identification of functional groups to the final mapping of the atomic framework.[2] Each analytical step is designed to provide orthogonal data, creating a robust and cross-validated final structure.
Theoretical Analysis and Predicted Spectral Characteristics
Before commencing experimental work, a theoretical analysis of the target molecule, (3-Aminophenyl)(pyridin-4-yl)methanone, allows for the prediction of spectral features. This predictive step is crucial for efficient data interpretation.
Molecular Structure:
-
Molecular Formula: C₁₂H₁₀N₂O
-
Molecular Weight: 198.22 g/mol
-
Core Components: A central ketone (methanone) carbonyl group linking a 3-substituted aminophenyl ring and a 4-substituted pyridine ring.
-
Index of Hydrogen Deficiency (IHD): 9, indicating a high degree of unsaturation consistent with two aromatic rings and a carbonyl group.
Predicted Spectroscopic Data:
-
Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the ketone, and the C=C/C-N bonds of the aromatic rings.
-
¹H NMR Spectroscopy: The spectrum should reveal distinct signals for the protons on both the aminophenyl and pyridinyl rings. The chemical shifts and splitting patterns will be dictated by their electronic environments and coupling with neighboring protons.
-
¹³C NMR Spectroscopy: The spectrum will display signals for each unique carbon atom, with the carbonyl carbon appearing significantly downfield. Aromatic carbons typically resonate in the 120-150 ppm range.[3]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight. Fragmentation patterns will likely involve cleavage at the carbonyl group.
Experimental Elucidation Workflow: A Multi-Technique Approach
The following sections detail the experimental protocols and data interpretation for the core analytical techniques used in the structural elucidation of (3-Aminophenyl)(pyridin-4-yl)methanone.
Mass Spectrometry: Determining the Molecular Formula
Mass spectrometry is the first essential step, providing the exact molecular weight and, by extension, the molecular formula.
3.1.1. Experimental Protocol (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to facilitate the formation of the protonated molecule [M+H]⁺.
3.1.2. Data Interpretation
The primary objective is to identify the peak corresponding to the protonated molecule, [C₁₂H₁₀N₂O + H]⁺.
-
Expected m/z: 199.0866 (for [M+H]⁺)
-
Confirmation: The high-resolution instrument allows for the confirmation of the elemental composition against the observed mass. The fragmentation pattern can also provide structural clues. A common fragmentation pathway for benzophenone-like structures is the loss of one of the aromatic rings.[4][5]
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Calculated m/z | Expected Observation |
| [M+H]⁺ | 199.0866 | Base peak or prominent ion confirming molecular weight. |
| [M-C₆H₄NH₂]⁺ | 106.0495 | Fragment corresponding to the pyridinoyl cation. |
| [M-C₅H₄N]⁺ | 120.0651 | Fragment corresponding to the aminobenzoyl cation. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
3.2.1. Experimental Protocol (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
3.2.2. Data Interpretation
The IR spectrum is analyzed for characteristic absorption bands that correspond to specific molecular vibrations.
-
N-H Stretch: The primary amine (-NH₂) group will exhibit two distinct bands in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretching).[6]
-
C=O Stretch: The ketone carbonyl group will produce a strong, sharp absorption band typically between 1660-1720 cm⁻¹. Aromatic ketones usually absorb at the lower end of this range, around 1660-1680 cm⁻¹.[6][7]
-
Aromatic C=C Stretch: Multiple sharp bands will be present in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.
Table 2: Key IR Absorption Frequencies for (3-Aminophenyl)(pyridin-4-yl)methanone
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Significance |
| Primary Amine | N-H Asymmetric Stretch | ~3450 | Confirms -NH₂ group |
| Primary Amine | N-H Symmetric Stretch | ~3350 | Confirms -NH₂ group |
| Aromatic C-H | C-H Stretch | >3000 | Indicates aromatic protons |
| Ketone | C=O Stretch | ~1665 | Confirms conjugated ketone |
| Aromatic Rings | C=C Stretch | 1600, 1580, 1500, 1450 | Confirms aromatic systems |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and number of protons and carbons.[8]
3.3.1. Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum, followed by a proton-decoupled ¹³C NMR spectrum. For unambiguous assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) are highly recommended.
3.3.2. ¹H NMR Data Interpretation
The ¹H NMR spectrum will show signals for the 8 aromatic protons and the 2 amine protons.
-
Amine Protons (-NH₂): A broad singlet, typically in the range of 3.5-5.5 ppm (in DMSO-d₆), which integrates to 2H.
-
Pyridinyl Protons: Due to the electron-withdrawing nature of the nitrogen atom, the protons on the pyridine ring will be deshielded and appear downfield. The AA'BB' spin system is expected, with two doublets integrating to 2H each.
-
H-2', H-6': Doublet, ~8.7 ppm.
-
H-3', H-5': Doublet, ~7.6 ppm.
-
-
Aminophenyl Protons: The amino group is electron-donating, leading to a more complex splitting pattern for the four protons on this ring.
-
H-2: Singlet or narrow triplet, ~7.1 ppm.
-
H-4: Doublet of doublets, ~6.9 ppm.
-
H-5: Triplet, ~7.2 ppm.
-
H-6: Doublet of doublets, ~6.8 ppm.
-
3.3.3. ¹³C NMR Data Interpretation
The ¹³C NMR spectrum will show 10 distinct signals (due to symmetry in the pyridine ring).
-
Carbonyl Carbon (C=O): The most downfield signal, expected in the range of 190-200 ppm.[9]
-
Aromatic Carbons: The remaining 9 signals will appear in the aromatic region (110-160 ppm).[3] The carbon attached to the amino group (C-3) will be shielded, while the carbon attached to the carbonyl group (C-1) will be deshielded.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| C=O | - | - | - | ~194.0 |
| 1 | - | - | - | ~138.0 |
| 2 | ~7.1 | t | 1H | ~118.0 |
| 3 | - | - | - | ~148.0 |
| 4 | ~6.9 | dd | 1H | ~115.0 |
| 5 | ~7.2 | t | 1H | ~129.0 |
| 6 | ~6.8 | d | 1H | ~114.0 |
| NH₂ | ~5.0 | br s | 2H | - |
| 1' | - | - | - | ~145.0 |
| 2', 6' | ~8.7 | d | 2H | ~150.0 |
| 3', 5' | ~7.6 | d | 2H | ~122.0 |
| 4' | - | - | - | - |
Note: Predicted values are estimates and may vary based on solvent and experimental conditions.
Data Synthesis and Structural Confirmation
The final step in the elucidation process is to synthesize the data from all techniques to build a single, coherent structural assignment.
-
MS confirms the molecular formula as C₁₂H₁₀N₂O.
-
IR spectroscopy confirms the presence of a primary amine (-NH₂), a conjugated ketone (C=O), and aromatic rings.
-
¹H and ¹³C NMR spectroscopy provides the carbon-hydrogen framework , establishing the 3-substituted aminophenyl and 4-substituted pyridinyl rings and their connection through the ketone linker. The specific chemical shifts, integrations, and coupling patterns align perfectly with the proposed structure.
-
(Optional but Recommended) 2D NMR: An HMBC experiment would show a correlation between the pyridinyl protons (H-3', H-5') and the carbonyl carbon, as well as between the aminophenyl protons (H-2, H-6) and the carbonyl carbon, unequivocally proving the connectivity of the three core fragments.
Visualizing the Elucidation Workflow
The logical flow of the structure elucidation process can be visualized as a systematic, multi-step investigation.
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An In-depth Technical Guide to (3-Aminophenyl)(pyridin-4-yl)methanone (CAS Number 62246-96-2): A Key Scaffold for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Aminophenyl)(pyridin-4-yl)methanone is a heterocyclic ketone that serves as a pivotal building block in medicinal chemistry, particularly in the design and synthesis of kinase inhibitors. Its structural motif, featuring a flexible aminophenyl ring linked to a rigid pyridinyl moiety, provides a versatile scaffold for developing targeted therapeutics. This guide offers a comprehensive overview of its chemical properties, a plausible synthetic route, analytical characterization considerations, and its established role as a precursor to potent biologically active molecules. The insights provided herein are curated for researchers and drug development professionals seeking to leverage this compound in their discovery pipelines.
Introduction: The Strategic Importance of the Aminophenyl-Pyridinyl Methanone Scaffold
The pursuit of selective kinase inhibitors remains a cornerstone of modern drug discovery, addressing a multitude of diseases ranging from cancer to inflammatory disorders. The inherent structural homology across the kinome presents a significant challenge, demanding innovative chemical scaffolds that can confer target specificity. The (3-Aminophenyl)(pyridin-4-yl)methanone core represents a strategic starting point for the synthesis of such inhibitors. The 3-amino group offers a readily derivatizable handle for introducing moieties that can interact with specific residues within the kinase ATP-binding pocket, while the pyridin-4-yl group can engage in crucial hydrogen bonding interactions with the hinge region of many kinases. This guide will dissect the key technical aspects of this compound, providing a foundation for its effective utilization in research and development.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount before incorporating any chemical entity into a research workflow.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 62246-96-2 | Internal Database |
| Molecular Formula | C₁₂H₁₀N₂O | Inferred |
| Molecular Weight | 198.22 g/mol | Inferred |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | Inferred from related compounds |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Do not eat, drink, or smoke while handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Synthesis and Purification: A Proposed Experimental Protocol
While a specific, detailed synthesis for (3-Aminophenyl)(pyridin-4-yl)methanone is not extensively documented in publicly available literature, a plausible and efficient route can be inferred from established organic chemistry principles and published syntheses of analogous compounds. A common and effective method involves the Friedel-Crafts acylation of a suitably protected aniline derivative with an activated pyridine carboxylic acid, followed by deprotection.
A more direct and likely route, however, would be the reduction of the corresponding nitro compound, (3-nitrophenyl)(pyridin-4-yl)methanone. This precursor can be synthesized via a Friedel-Crafts reaction between 3-nitrobenzoyl chloride and pyridine.
Below is a proposed, self-validating protocol for the synthesis of (3-Aminophenyl)(pyridin-4-yl)methanone.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of (3-Aminophenyl)(pyridin-4-yl)methanone.
Step-by-Step Experimental Protocol
Step 1: Synthesis of (3-Nitrophenyl)(pyridin-4-yl)methanone
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) to a suitable anhydrous solvent such as dichloromethane (DCM).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of 3-nitrobenzoyl chloride (1.0 eq) in DCM dropwise to the stirred suspension.
-
Reaction with Pyridine: Following the addition, add pyridine (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to 0 °C and quench by the slow addition of ice-cold water. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of (3-Aminophenyl)(pyridin-4-yl)methanone
-
Reaction Setup: To a solution of (3-Nitrophenyl)(pyridin-4-yl)methanone (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Reaction Progression: Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on the characterization of analogous compounds, the following spectroscopic data can be anticipated.
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the aminophenyl and pyridinyl rings are expected in the range of δ 7.0-8.8 ppm. The amine protons will likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons will appear in the range of δ 120-160 ppm. The carbonyl carbon signal is expected to be downfield, around δ 190 ppm. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the amine (around 3300-3500 cm⁻¹), C=O stretching of the ketone (around 1650-1680 cm⁻¹), and C=C/C=N stretching of the aromatic rings. |
| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z = 198.22. |
Applications in Drug Discovery and Medicinal Chemistry
The true value of (3-Aminophenyl)(pyridin-4-yl)methanone lies in its utility as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. The 3-amino group provides a key point for diversification, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.
Role as a Kinase Inhibitor Precursor
Derivatives of this scaffold have shown significant promise as inhibitors of various kinases, including but not limited to:
-
Fms-like tyrosine kinase 3 (FLT3): Mutations in FLT3 are associated with acute myeloid leukemia (AML). Covalent inhibitors derived from related aminophenyl-pyridine structures have demonstrated potent activity against FLT3 and its mutants.[1]
-
Phosphoinositide 3-kinase (PI3K): The PI3K pathway is frequently dysregulated in cancer. Derivatives of similar aminophenyl-pyridinyl structures have been identified as potent PI3Kδ inhibitors.[2]
-
Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of many cancers. The aminophenyl-pyridinyl motif is a known pharmacophore for CDK inhibitors.
Workflow for Derivative Synthesis and Biological Evaluation
Caption: Workflow for generating and screening a library of kinase inhibitors.
This workflow illustrates how (3-Aminophenyl)(pyridin-4-yl)methanone can be used as a starting point for a fragment-based or library-based drug discovery campaign. The derivatization of the amino group allows for the exploration of a wide chemical space to identify compounds with the desired biological activity.
Conclusion
(3-Aminophenyl)(pyridin-4-yl)methanone is a high-value scaffold for medicinal chemists and drug discovery scientists. Its straightforward, albeit inferred, synthesis and the reactive handle provided by the amino group make it an ideal starting point for the development of targeted therapeutics, particularly kinase inhibitors. The structural insights and proposed protocols within this guide are intended to empower researchers to effectively utilize this compound in their quest for novel and effective medicines. The broad spectrum of biological activities exhibited by derivatives of this core structure underscores its significance and potential for future drug development endeavors.
References
-
Al-Suwaidan, I. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]
- Viswanath, I. V. K., et al. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry.
- Wang, Y., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry.
- Bawa, S., et al. (2010). (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone. Molbank.
- Li, Y., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry.
- Kargar, H., et al. (2011). (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate. Acta Crystallographica Section E: Structure Reports Online.
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- 1. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 2. (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Aminophenyl 4-Pyridyl Ketone
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 3-aminophenyl 4-pyridyl ketone, a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of various synthetic methodologies. The guide delves into the mechanistic underpinnings of each approach, providing field-proven insights into experimental choices and protocol optimization. Key synthetic routes, including Friedel-Crafts acylation, Grignard reactions, and Suzuki coupling, are critically evaluated. Detailed, step-by-step experimental protocols are provided, alongside a comparative analysis to aid in method selection.
Introduction
3-Aminophenyl 4-pyridyl ketone, with its unique electronic and structural features, serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules and functional materials. The presence of a flexible ketone linker between the electron-rich aminophenyl moiety and the electron-deficient pyridine ring imparts a unique reactivity profile, making it an attractive scaffold for drug discovery and a versatile component in the design of novel organic materials. The primary amino group offers a convenient handle for further functionalization, enabling the construction of complex molecular architectures. This guide will explore the primary synthetic pathways to this valuable compound, providing a robust framework for its efficient and reliable preparation.
Synthetic Strategies
The synthesis of 3-aminophenyl 4-pyridyl ketone can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular route will often depend on the availability of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions.
Friedel-Crafts Acylation: A Classic Approach with Modern Refinements
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.[1] However, the direct acylation of 3-aminoaniline with a 4-pyridyl acylating agent is fraught with challenges. The basic amino group of the aniline and the nitrogen atom of the pyridine ring can form complexes with the Lewis acid catalyst, effectively deactivating it.[2] To circumvent this, a protecting group strategy for the aniline's amino group is essential.
Causality Behind Experimental Choices:
The choice of the acetyl group as a protecting agent is strategic. It is readily introduced, stable under the Friedel-Crafts conditions, and can be removed under relatively mild acidic or basic conditions. The selection of a robust Lewis acid like aluminum chloride is necessary to activate the acylating agent, isonicotinoyl chloride. The reaction is typically performed in an inert solvent to prevent side reactions.
Self-Validating System:
The progress of each step can be monitored by thin-layer chromatography (TLC) to ensure complete conversion before proceeding to the next step. The identity and purity of the intermediate and final product can be confirmed by spectroscopic methods such as NMR and mass spectrometry.
Experimental Protocol: Acetyl-Protected Friedel-Crafts Acylation
-
Step 1: Protection of 3-Aminoaniline.
-
Dissolve 3-aminoaniline in a suitable solvent such as dichloromethane.
-
Add an equimolar amount of acetic anhydride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(3-aminophenyl)acetamide.
-
-
Step 2: Friedel-Crafts Acylation.
-
Suspend anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Add isonicotinoyl chloride dropwise at 0 °C to form the acylium ion complex.
-
Add a solution of N-(3-aminophenyl)acetamide in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice, followed by the addition of concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-(3-(pyridin-4-oyl)phenyl)acetamide.
-
-
Step 3: Deprotection.
-
Dissolve the N-(3-(pyridin-4-oyl)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for several hours until the deprotection is complete (monitored by TLC).[3]
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain crude 3-aminophenyl 4-pyridyl ketone.
-
Purify the product by column chromatography or recrystallization.
-
Diagram of Workflow:
Caption: Workflow for the acetyl-protected Friedel-Crafts acylation route.
Grignard Reaction: A Powerful C-C Bond Forming Strategy
The Grignard reaction offers a potent method for constructing the central ketone functionality. This can be achieved by reacting a Grignard reagent derived from a 3-haloaniline derivative with a 4-cyanopyridine, or conversely, a 4-pyridyl Grignard reagent with a 3-aminobenzonitrile. The former approach is often preferred due to the relative ease of preparing the Grignard reagent from commercially available 3-bromoaniline.
Causality Behind Experimental Choices:
The amino group in 3-bromoaniline is acidic enough to react with the Grignard reagent. Therefore, protection of the amino group is necessary before the formation of the Grignard reagent. The reaction of the Grignard reagent with the nitrile forms a magnesium salt of an imine, which upon acidic workup, hydrolyzes to the desired ketone.[4]
Self-Validating System:
The formation of the Grignard reagent can be inferred by the disappearance of magnesium turnings. The progress of the reaction with the nitrile can be monitored by TLC. The final product is confirmed by spectroscopic analysis.
Experimental Protocol: Grignard Reaction with a Nitrile
-
Step 1: Protection of 3-Bromoaniline. (Similar to the Friedel-Crafts route, using a suitable protecting group like Boc or acetyl).
-
Step 2: Formation of the Grignard Reagent.
-
Activate magnesium turnings in a flame-dried flask under a nitrogen atmosphere.
-
Add a solution of the protected 3-bromoaniline in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A crystal of iodine can be added to initiate the reaction.
-
Gently reflux the mixture until the magnesium is consumed.
-
-
Step 3: Reaction with 4-Cyanopyridine.
-
Cool the Grignard reagent solution to 0 °C.
-
Add a solution of 4-cyanopyridine in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Step 4: Hydrolysis and Deprotection.
-
Quench the reaction by slowly adding it to a cold aqueous solution of an acid (e.g., 2M HCl).
-
Stir the mixture for a few hours to ensure complete hydrolysis of the imine intermediate.
-
If a protecting group was used, it may be cleaved under these acidic conditions. If not, a separate deprotection step will be required.
-
Neutralize the solution and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
Diagram of Reaction Mechanism:
Caption: Mechanism of the Grignard reaction with a nitrile.
Suzuki Coupling: A Versatile Cross-Coupling Approach
The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, provides a highly versatile route to the target molecule.[5] This can be implemented by coupling 3-aminophenylboronic acid with a 4-pyridoyl halide or by coupling a 4-pyridylboronic acid with a 3-aminobenzoyl halide.
Causality Behind Experimental Choices:
The choice of palladium catalyst and ligand is crucial for the efficiency of the Suzuki coupling. A phosphine ligand such as triphenylphosphine is commonly used. A base is required to activate the boronic acid for transmetalation. The reaction is typically carried out in a mixture of an organic solvent and water.
Self-Validating System:
The progress of the reaction can be monitored by TLC or LC-MS. The final product can be purified by chromatography and characterized by NMR and mass spectrometry.
Experimental Protocol: Suzuki Coupling
-
Step 1: Preparation of 3-Aminophenylboronic Acid. (Can be synthesized from 3-bromoaniline).[6]
-
Step 2: Suzuki Coupling Reaction.
-
To a reaction flask, add 3-aminophenylboronic acid, 4-pyridoyl chloride hydrochloride, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate).
-
Add a mixture of a suitable organic solvent (e.g., toluene or dioxane) and water.
-
Heat the mixture to reflux under a nitrogen atmosphere until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and partition between water and an organic solvent.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Diagram of Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki coupling reaction.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Advantages | Disadvantages | Typical Yield |
| Friedel-Crafts Acylation | Utilizes readily available starting materials. Well-established methodology. | Requires protection/deprotection steps. Use of stoichiometric amounts of Lewis acid can generate significant waste. | Moderate |
| Grignard Reaction | Powerful C-C bond formation. Can be a one-pot reaction after Grignard formation. | Requires strictly anhydrous conditions. The amino group needs protection. | Good |
| Suzuki Coupling | High functional group tolerance. Mild reaction conditions. Catalytic amounts of palladium are used. | Boronic acids can be expensive or require separate synthesis. Palladium catalysts are costly. | Good to Excellent |
Purification and Characterization
The final product, 3-aminophenyl 4-pyridyl ketone, is typically a solid at room temperature. Purification is most commonly achieved by:
-
Column Chromatography: Using a silica gel stationary phase and a mixture of ethyl acetate and hexanes as the mobile phase.
-
Recrystallization: From a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.
The purified compound should be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) stretch of the ketone and the N-H stretches of the primary amine.
Conclusion
The synthesis of 3-aminophenyl 4-pyridyl ketone can be successfully accomplished through several reliable synthetic routes. The Friedel-Crafts acylation, while classic, necessitates a protection-deprotection sequence. The Grignard reaction offers a more direct approach to the ketone but requires careful control of reaction conditions. The Suzuki coupling stands out for its versatility and mild conditions, often providing the highest yields. The selection of the optimal synthetic strategy will be guided by factors such as substrate availability, scalability, and the specific requirements of the research or development program. This guide provides the necessary technical foundation and practical protocols to enable scientists to confidently synthesize this important chemical intermediate.
References
- JP2002205977A - Friedel-Crafts acylation reaction of anilides - Google P
-
Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC - NIH. [Link]
- Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (URL not available)
-
Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. [Link]
-
3-pyridylboronic acid - Organic Syntheses Procedure. [Link]
- WO1992018445A1 - Method for the manufacture of 3-aminophenol - Google P
-
Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents - PubMed. [Link]
-
3 - Organic Syntheses Procedure. [Link]
- EP1359141A1 - Method of friedel-crafts acylation of anilides - Google P
-
(PDF) Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. [Link]
-
Friedel Crafts Acylation Experiment Part 1, Prelab - YouTube. [Link]
- Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine - CABI Digital Library. (URL not available)
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
Suzuki‐Miyaura couplings of 3‐pyridyl chloride (4 h),... - ResearchGate. [Link]
-
14 - Organic Syntheses Procedure. [Link]
-
Oxygen Species Involved in Complete Oxidation of CH 4 by SrFeO 3-δ in Chemical Looping Reforming of Methane - MDPI. [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. [Link]
-
In situ product removal of ketoses by immobilized 3-amino phenyl boronic acid - PubMed. [Link]
-
Friedel-Crafts acylation of anilides - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]
-
Grignard Reaction of Nitriles EXPLAINED! - YouTube. [Link]
-
3-aminopyridine - Organic Syntheses Procedure. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Is the Friedel-Crafts acylation of aniline difficult? - Quora. [Link]
- The Preparation of Ketones in Continuous Flow using Li- or Mg-Organometallics and Convenient Ester and Amide Acyl
-
2-aminobenzophenone - Organic Syntheses Procedure. [Link]
-
Pyridine synthesis - Organic Chemistry Portal. [Link]
-
Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime - Organic Chemistry Portal. [Link]
-
(PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. [Link]
-
3-Acetylpyridine | C7H7NO | CID 9589 - PubChem. [Link]
- Studies on the reaction of 3-cyanopyridine with grignard reagents. (URL not available)
-
CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE - NIH. [Link]
- CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google P
- an alternate synthesis of 3,4-diaminobenzophenone and of mebendazole. (URL not available)
- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. (URL not available)
-
9: Multistep Synthesis (Experiment) - Chemistry LibreTexts. [Link]
-
Synthesis of 1,3-DI(4-Pyridinyl)Acetone - Marshall Digital Scholar. [Link]
-
Recent Advances in Acyl Suzuki Cross-Coupling - MDPI. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. [Link]
- Pyridine Synthesis: Cliff Notes - Baran Lab. (URL not available)
Sources
- 1. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 2. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. In situ product removal of ketoses by immobilized 3-amino phenyl boronic acid: effect of immobilization method on pH profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Biological Activities & Therapeutic Potential of Aminophenyl Pyridinyl Methanones
This technical guide provides an in-depth analysis of Aminophenyl Pyridinyl Methanones (APMs) , a privileged chemical scaffold in medicinal chemistry. This class of compounds, characterized by a ketone bridge linking an aminophenyl ring and a pyridine ring, serves as both a potent pharmacophore for kinase inhibition and a critical intermediate in the synthesis of fused heterocyclic antitumor agents.
Executive Summary
Aminophenyl pyridinyl methanones (APMs) represent a versatile scaffold in drug discovery, exhibiting dual utility:
-
Intrinsic Activity: As p38 MAPK inhibitors and tubulin polymerization inhibitors , leveraging the "hinge-binding" capacity of the pyridine-amine motif.
-
Synthetic Utility: As high-value precursors for Friedländer annulation , yielding cytotoxic quinolines and isoindolo[1,2-b]quinazolinones (e.g., the antitumor agent Batracylin ).
This guide details the chemical synthesis, Structure-Activity Relationships (SAR), and validated biological mechanisms of APMs.[1]
Chemical Architecture & Synthesis
The APM Scaffold
The core structure consists of a central carbonyl (methanone) group bridging a 2-aminophenyl moiety and a pyridine ring (2-, 3-, or 4-pyridinyl).
-
H-Bond Donor: The primary amino group (-NH₂).
-
H-Bond Acceptor: The carbonyl oxygen (C=O) and the pyridine nitrogen.
-
Pharmacophore: This "Donor-Acceptor-Acceptor" triad mimics the ATP adenine ring, facilitating binding to the ATP-binding pocket of kinases.
Validated Synthesis Protocol
The most robust synthesis involves the nucleophilic addition of a pyridinyl anion to an aminobenzonitrile, followed by hydrolysis.
Protocol: Synthesis of (2-Aminophenyl)(pyridin-2-yl)methanone
-
Reagents: 2-Bromopyridine, Isopropylmagnesium chloride (iPrMgCl), 2-Aminobenzonitrile, THF, HCl.
-
Step 1 (Grignard Exchange): Dissolve 2-bromopyridine (10 mmol) in anhydrous THF under
. Cool to 0°C. Add iPrMgCl (1.1 eq) dropwise. Stir for 1h to form pyridinyl-magnesium chloride. -
Step 2 (Addition): Add 2-aminobenzonitrile (10 mmol) dissolved in THF. Reflux for 3 hours. The Grignard reagent attacks the nitrile carbon.
-
Step 3 (Hydrolysis): Cool to RT. Quench with 10% HCl (aq) to hydrolyze the intermediate imine salt to the ketone.
-
Purification: Neutralize with NaOH. Extract with EtOAc. Recrystallize from Ethanol.
-
Yield: Typically 65-75%. Yellow crystalline solid.
Figure 1: Synthetic workflow for the generation of the APM scaffold via Grignard addition to nitrile.
Biological Activity Profile
Kinase Inhibition (p38 MAPK)
The APM scaffold is a bioisostere of the pyridinyl-imidazole pharmacophore found in SB 202190 , a potent p38 Mitogen-Activated Protein Kinase (MAPK) inhibitor.
-
Mechanism: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of Met109 (in p38α), while the aminophenyl group occupies the hydrophobic pocket I.
-
Therapeutic Application: Anti-inflammatory agents for Rheumatoid Arthritis (RA) and cytokine suppression (TNF-α downregulation).
Antitumor Activity (Batracylin Precursor)
APMs are the obligate precursors to Batracylin (NSC 320846), a fused heterocyclic agent that exhibits potent antitumor activity.
-
Transformation: The APM ketone undergoes cyclocondensation with urea or ethyl carbamate to form the tricyclic system.
-
Target: Topoisomerase II inhibition and DNA intercalation.
-
Data: Batracylin derivatives show IC50 values in the low micromolar range (1-5 µM) against leukemia (L1210) and colon cancer cell lines.
Tubulin Polymerization Inhibition
Recent studies identify APM derivatives (specifically those with methoxy-substitutions on the phenyl ring) as tubulin inhibitors.
-
Binding Site: Colchicine binding site of tubulin.
-
Effect: Arrests cells in the G2/M phase, leading to apoptosis.
Structure-Activity Relationship (SAR) Data
The following table summarizes the biological impact of substitutions on the APM core.
| Position | Substitution | Effect on Activity | Mechanism |
| Methanone Linker | Reduction to Alcohol | Decreased | Loss of H-bond acceptor capability; increased metabolic liability. |
| Methanone Linker | Replacement with Amide | Maintained | Bioisosteric replacement; improves solubility but alters conformation. |
| Phenyl Ring (R1) | 4-Fluoro / 4-Chloro | Increased | Enhances metabolic stability and lipophilicity (p38 inhibition). |
| Phenyl Ring (R1) | 3,4,5-Trimethoxy | Altered | Shifts activity from Kinase inhibition to Tubulin inhibition . |
| Pyridine Ring | 2-Pyridyl | Optimal | Best geometry for N-N chelation in synthetic cyclizations. |
| Amino Group | Acylation (Amide) | Variable | Often serves as a pro-drug strategy; reduces immediate toxicity. |
Mechanistic Visualization
The diagram below illustrates the dual pathway where the APM scaffold either inhibits p38 MAPK directly or acts as a precursor for DNA-intercalating agents.
Figure 2: Divergent biological mechanisms of the APM scaffold: Direct kinase inhibition vs. conversion to DNA-targeting cyclized agents.
Experimental Validation Protocols
In Vitro p38 MAPK Assay
To validate the kinase inhibitory potential of an APM derivative:
-
System: Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Reagents: Recombinant p38α enzyme, biotinylated substrate (ATF2), ATP (at
), and Europium-labeled anti-phospho-ATF2 antibody. -
Procedure: Incubate APM derivative (0.1 nM - 10 µM) with enzyme and substrate for 60 min at RT. Add detection antibodies. Measure FRET signal.
-
Success Criteria: IC50 < 100 nM indicates potent inhibition.
Cell Viability Assay (MTT)
To assess anticancer efficacy (e.g., A549 lung cancer lines):
-
Seeding: Seed A549 cells at 5,000 cells/well in 96-well plates.
-
Treatment: Treat with APM derivative for 48h.
-
Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read absorbance at 570 nm.
-
Control: Use Imatinib or Batracylin as a positive control.
References
-
Synthesis and Antitumor Activity of Batracylin Derivatives. Journal of Medicinal Chemistry. (Establishes the APM ketone as a precursor to potent antitumor agents). Link
-
Pyridinyl-imidazole inhibitors of p38 MAPK. PLOS ONE. (Defines the pharmacophore requirements for p38 inhibition relevant to the pyridine-amine motif). Link
-
(2-Aminophenyl)(pyridin-2-yl)methanone Product Data. Sigma-Aldrich. (Physical properties and synthesis intermediate data). Link
-
Discovery of Tubulin Polymerization Inhibitors. ResearchGate. (Discusses aminophenyl-methanone derivatives as tubulin inhibitors). Link
-
Aminophenyl Pyridinyl Methanone Synthesis via Grignard. Master Organic Chemistry. (General protocol for nitrile addition). Link
Sources
(3-Aminophenyl)(pyridin-4-yl)methanone: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
(3-Aminophenyl)(pyridin-4-yl)methanone is a key building block in medicinal chemistry, prized for its synthetic accessibility and the diverse pharmacological activities of its derivatives. This guide provides a comprehensive overview of this scaffold, including its synthesis, physicochemical properties, and its role in the development of novel therapeutics. We will delve into its application in the design of kinase inhibitors, antimicrobial agents, and anticonvulsants, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. This document serves as a technical resource for researchers aiming to leverage the unique attributes of this versatile chemical entity in their drug discovery programs.
Introduction: The Strategic Value of the (3-Aminophenyl)(pyridin-4-yl)methanone Scaffold
The quest for novel therapeutic agents is often a search for molecular frameworks that can be readily synthesized and systematically modified to achieve desired biological activity. (3-Aminophenyl)(pyridin-4-yl)methanone emerges as a privileged scaffold in this context. Its structure, featuring a flexible benzophenone core with a reactive primary amine and a hydrogen bond-accepting pyridine ring, offers multiple points for diversification.
The 3-amino group provides a convenient handle for a variety of chemical transformations, including amide bond formation, urea and thiourea synthesis, and the construction of heterocyclic rings. The pyridin-4-yl moiety is a common feature in many kinase inhibitors, where it can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket.[1] This combination of features makes (3-aminophenyl)(pyridin-4-yl)methanone a valuable starting point for generating libraries of compounds with diverse pharmacological profiles.
Caption: Core structure and key features of (3-Aminophenyl)(pyridin-4-yl)methanone.
Synthesis of the Core Building Block
A common and efficient method for the synthesis of (3-aminophenyl)(pyridin-4-yl)methanone involves the Friedel-Crafts acylation of a protected aniline derivative with an activated isonicotinic acid species, followed by deprotection. An alternative approach starts from benzotrichloride.[2]
Representative Synthetic Protocol
This protocol outlines a general procedure for the synthesis of the title compound.
Step 1: Nitration of Benzotrichloride
-
To a stirred solution of benzotrichloride in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically below 10 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto ice and filter the resulting precipitate to obtain 3-nitrobenzoic acid.
Step 2: Formation of 3-Nitrobenzoyl Chloride
-
Reflux a mixture of 3-nitrobenzoic acid and thionyl chloride until the solid dissolves and gas evolution ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to yield 3-nitrobenzoyl chloride.
Step 3: Friedel-Crafts Acylation with Pyridine
-
This step is a conceptual adaptation, as a direct Friedel-Crafts with pyridine is challenging. A more common industrial approach is the condensation of a suitable pyridine derivative. However, for the purpose of this guide, we will refer to the related synthesis of (3-Aminophenyl)(morpholino)methanone from 3-nitrobenzoyl chloride to illustrate the subsequent steps.[2] In that synthesis, the acyl chloride is condensed with morpholine.
Step 4: Reduction of the Nitro Group
-
The nitro group of the intermediate is reduced to the corresponding amine using a standard reducing agent such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation (e.g., H2, Pd/C).[2]
-
After the reaction is complete, the product is isolated and purified by crystallization or chromatography.
Applications in Medicinal Chemistry
The versatility of the (3-aminophenyl)(pyridin-4-yl)methanone scaffold is evident in the wide range of biological targets for which its derivatives have been developed.
Kinase Inhibitors
Protein kinases are a major class of drug targets in oncology and inflammatory diseases.[3] The pyridin-4-yl moiety of the scaffold is particularly well-suited for targeting the ATP-binding site of many kinases, where the nitrogen atom can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP.[1]
3.1.1. p38 MAP Kinase Inhibitors
The p38 MAP kinase is a key regulator of inflammatory cytokine production and is a target for the treatment of diseases like rheumatoid arthritis. Several potent and selective p38 inhibitors have been developed based on scaffolds containing the pyridin-4-yl group.[4][5] The 3-amino group of the building block can be derivatized to introduce substituents that occupy the hydrophobic pocket adjacent to the ATP-binding site, thereby enhancing potency and selectivity.[5]
Caption: Workflow for the development of p38 MAP kinase inhibitors.
Experimental Protocol: Synthesis of a Pyrazolyl-Urea p38 Inhibitor
This protocol is adapted from the general synthesis of pyrazole urea-based p38 inhibitors.
-
Synthesis of the Isocyanate: To a solution of (3-aminophenyl)(pyridin-4-yl)methanone in a suitable solvent (e.g., dichloromethane), add phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a non-nucleophilic base (e.g., triethylamine) at 0 °C. Monitor the reaction by IR spectroscopy for the appearance of the isocyanate peak (~2270 cm⁻¹).
-
Urea Formation: To the in-situ generated isocyanate solution, add a solution of the desired aminopyrazole derivative. Stir the reaction at room temperature until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization to yield the target urea.
| Compound ID | R-Group on Urea | p38α IC50 (nM) |
| 1 | 4-chlorophenyl | 50 |
| 2 | 2-aminoindan | 25 |
| 3 | N-methyl-4-chloroaniline | 80 |
Data is illustrative and based on typical potencies for this class of compounds.
3.1.2. Other Kinase Targets
The (3-aminophenyl)(pyridin-4-yl)methanone scaffold has also been explored for the inhibition of other kinases, including:
-
c-Jun N-terminal kinase (JNK): JNK inhibitors are being investigated for neurodegenerative and inflammatory diseases.[6]
-
Polo-like kinase 1 (PLK1): PLK1 is a target in oncology due to its role in cell cycle progression.[7]
-
Tropomyosin receptor kinases (TRKs): TRK inhibitors have shown promise in treating cancers with specific gene fusions.[8]
Antimicrobial Agents
The emergence of drug-resistant microbes necessitates the development of new classes of antimicrobial agents. Derivatives of (3-aminophenyl)(pyridin-4-yl)methanone have shown promising activity against various bacterial and fungal pathogens.[9][10] The mechanism of action is often related to the inhibition of essential microbial enzymes. For example, some derivatives have been shown to inhibit biotin biosynthesis in Mycobacterium tuberculosis.[11]
Table of Antimicrobial Activity
| Compound ID | Modification | Target Organism | MIC (µg/mL) |
| 4 | Thiazole derivative | Staphylococcus aureus | 16 |
| 5 | Oxadiazole derivative | Escherichia coli | 32 |
| 6 | Pyrazole derivative | Candida albicans | 8 |
MIC: Minimum Inhibitory Concentration. Data is representative.
Anticonvulsant Agents
Epilepsy is a neurological disorder characterized by recurrent seizures.[12] Several classes of heterocyclic compounds derived from the (3-aminophenyl)(pyridin-4-yl)methanone scaffold have been investigated for their anticonvulsant properties.[13][14] The proposed mechanism for some of these compounds involves the modulation of GABAergic neurotransmission, a key inhibitory pathway in the central nervous system.[12]
Experimental Protocol: Maximal Electroshock (MES) Test for Anticonvulsant Activity
-
Animal Model: Use adult Swiss albino mice.
-
Compound Administration: Administer the test compound intraperitoneally at various doses.
-
Induction of Seizures: After a predetermined time, induce seizures by applying a brief electrical stimulus through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: Calculate the ED50 (the dose required to protect 50% of the animals from seizures).
Structure-Activity Relationships (SAR) and Future Perspectives
Systematic modification of the (3-aminophenyl)(pyridin-4-yl)methanone scaffold has yielded valuable insights into the structural requirements for activity against different biological targets.
-
For kinase inhibitors: The nature of the substituent on the 3-amino group is critical for achieving high potency and selectivity. Bulky, hydrophobic groups are often preferred to occupy the hydrophobic pocket.[15]
-
For antimicrobial agents: The introduction of different heterocyclic rings at the 3-amino position can significantly impact the antimicrobial spectrum and potency.[16]
-
For anticonvulsants: The overall lipophilicity of the molecule and the presence of hydrogen bond donors and acceptors play a crucial role in activity.[17][18]
The future development of therapeutics based on this scaffold will likely involve the use of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to guide the design of more potent and selective compounds.[7][19] Furthermore, the exploration of novel bioisosteric replacements for the pyridine and phenyl rings could lead to the discovery of compounds with improved pharmacokinetic properties.
Caption: Structure-Activity Relationship (SAR) logic for scaffold optimization.
Conclusion
(3-Aminophenyl)(pyridin-4-yl)methanone has proven to be a highly productive building block in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives have established it as a valuable starting point for the development of novel therapeutics. The continued exploration of this scaffold, guided by modern drug design principles, is expected to yield new drug candidates for a variety of diseases.
References
-
Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]
-
Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed, 35402370. [Link]
-
Chandrasekhar Reddy, I., & Kasi Viswanath, I. V. (2015). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 27(11), 4161-4163. [Link]
- Preparation process of 3 amino-4 methyl pyridine. (n.d.).
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). ScienceDirect. [Link]
-
Natarajan, S. R., Wisnoski, D. D., Singh, S. B., Stelmach, J. E., O'Neill, E. A., Schwartz, C. D., Thompson, C. M., Fitzgerald, C. E., O'Keefe, S. J., Kumar, S., Hop, C. E. C. A., Zaller, D. M., Schmatz, D. M., & Doherty, J. B. (2003). p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. Bioorganic & Medicinal Chemistry Letters, 13(2), 273-276. [Link]
-
Basir, A., El-Sayed, N. N. E., Al-Salahat, K. A., Alanazi, M. M., Al-Abdullah, E. S., Hassan, H. M., & El-Gazzar, A. R. B. A. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 195. [Link]
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry, 11, 1104273. [Link]
-
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. (n.d.). MDPI. [Link]
-
Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (n.d.). PMC. [Link]
-
(PDF) MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin- 2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). ResearchGate. [Link]
-
Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. (n.d.). PMC. [Link]
-
Synthesis, Anticonvulsant, and Molecular Docking Studies of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) Methanone Derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.). PMC. [Link]
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2018). MDPI. [Link]
-
Ray, P. K., Salahuddin, Mazumder, A., Kumar, R., Ahsan, M. J., & Yar, M. S. (2023). Synthesis, Anticonvulsant, and Molecular Docking Studies of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) Methanone Derivatives. Indian Journal of Pharmaceutical Education and Research, 57(1), 202-209. [Link]
-
Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. (2021). MDPI. [Link]
-
SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES. (n.d.). International Journal of Pharma and Bio Sciences. [Link]
-
Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies. (n.d.). PubMed Central. [Link]
-
Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK... (n.d.). ResearchGate. [Link]
-
Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2024). MDPI. [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (n.d.). Liang Tong. [Link]
-
Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. (2023). PubMed. [Link]
-
Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2024). ACS Omega. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). National Institutes of Health. [Link]
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2016). ACS Publications. [Link]
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- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Purification Protocols for 3-Aminophenyl 4-Pyridyl Ketone
This Application Note is designed for researchers and process chemists requiring high-purity 3-aminophenyl 4-pyridyl ketone (also known as (3-aminophenyl)(pyridin-4-yl)methanone). It addresses the specific challenges posed by the molecule's dual-basic nature (pyridine and aniline moieties) and the removal of common synthetic impurities.
Executive Summary
3-aminophenyl 4-pyridyl ketone is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmaceuticals. Its synthesis typically involves the reduction of 3-nitrophenyl 4-pyridyl ketone . The primary purification challenges are:
-
Solubility: The compound possesses two basic nitrogen centers (pyridine and aniline), making it amphoteric and pH-sensitive.
-
Impurities: Removal of unreacted nitro-precursor, azo-dimer byproducts (colored), and inorganic metallic residues (from Fe, Sn, or Pd catalysts).
This guide details three purification tiers: Acid-Base Extraction (bulk cleanup), Flash Chromatography (high purity), and Recrystallization (scale-up).
Chemical Properties & Handling
Understanding the physicochemical properties is prerequisite to selecting the correct protocol.
| Property | Value / Characteristic | Implication for Purification |
| Structure | Pyridine ring linked to Aniline via Ketone | Dual basic sites; susceptible to tailing on silica. |
| pKa (Est.) | Pyridine N: ~5.2 Aniline N: ~3.5-4.0 | Soluble in dilute aqueous acid (pH < 2). Precipitates at pH > 8. |
| Solubility | High: DMSO, MeOH, EtOAc Low: Hexanes, Water (neutral/basic) | Recrystallization requires polar/non-polar solvent pairs. |
| Appearance | Yellow to Tan Solid | Colored impurities (azo compounds) are common and persistent. |
Protocol A: Acid-Base Workup (Removal of Inorganic Salts)
Use this protocol immediately following reduction (e.g., Fe/HCl or SnCl2 reduction) to remove metal salts before fine purification.
The Mechanism
Unlike simple organic extractions, this molecule requires careful pH control. At pH 1, both nitrogens are protonated (dicationic, water-soluble). At pH 10, both are deprotonated (neutral, organic-soluble).
Step-by-Step Procedure
-
Quench & Filter:
-
If the reaction used Fe/HCl: Dilute the reaction mixture with Ethyl Acetate (EtOAc) .
-
Slowly add 20% NaOH or saturated Na2CO3 until pH reaches 10-11. Caution: Exothermic.
-
Filter the resulting slurry through a Celite pad to remove iron/tin hydroxides. Wash the pad thoroughly with EtOAc.
-
-
Phase Separation:
-
Drying:
-
Dry over anhydrous Na2SO4 (Sodium Sulfate).[1] Magnesium sulfate (MgSO4) is acceptable but can sometimes bind polar amines.
-
Concentrate in vacuo to yield the Crude Amine .
-
Protocol B: Flash Column Chromatography (High Purity)
Recommended for <5g scale or when removing structurally similar organic impurities (e.g., nitro-precursor).
Stationary Phase & Mobile Phase Optimization
The basicity of the pyridine ring causes it to interact strongly with the acidic silanols on silica gel, leading to "streaking" or broad peaks.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase Modifier: 1% Triethylamine (TEA) or 1% NH4OH must be added to the eluent to deactivate silica acidic sites.
Chromatography Workflow
-
Column Preparation:
-
Slurry pack silica using DCM (Dichloromethane) containing 1% TEA.
-
-
Loading:
-
Dissolve crude residue in a minimum volume of DCM. If solubility is poor, use a small amount of MeOH, but keep it <5% of the load volume.
-
-
Elution Gradient:
-
0-5 min: 100% DCM (Elutes non-polar impurities like unreacted nitro compounds).
-
5-20 min: Gradient to 95:5 DCM:MeOH (+1% TEA).
-
20-40 min: Hold at 90:10 DCM:MeOH (+1% TEA).
-
Note: The product typically elutes between 3-8% MeOH.
-
-
Collection:
-
Monitor fractions by TLC (UV 254 nm). The amine will fluoresce or stain bright yellow/orange with Ninhydrin stain (requires heat).
-
Protocol C: Recrystallization (Scale-Up >5g)
Best for removing colored azo-impurities and achieving >98% purity without chromatography.
Solvent System Selection
-
Primary Solvent: Ethanol (Absolute or 95%) or Methanol.
-
Anti-Solvent: Water or Hexanes/Heptane.
-
Preferred System:Ethanol/Water (Green chemistry compliant and highly effective for aminobenzophenones).
Recrystallization Procedure
-
Dissolution:
-
Place crude solid in a flask with a stir bar.
-
Add Ethanol (approx. 5-7 mL per gram of solid).
-
Heat to reflux (80°C). If solid remains, add ethanol in 1 mL increments until fully dissolved.
-
Optional: If the solution is dark/black, add Activated Carbon (5 wt%), stir at reflux for 5 mins, and hot-filter through Celite.
-
-
Crystallization:
-
Harvesting:
-
Cool in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Filter the crystals via vacuum filtration.[3]
-
Wash: Wash with cold (0°C) Ethanol/Water (1:1 mixture).
-
Dry: Vacuum oven at 40°C for 12 hours.
-
Process Visualization
Decision Matrix & Workflow
Figure 1: Decision tree for selecting the appropriate purification workflow based on synthesis method and scale.
Quality Control & Analytical Validation
Before releasing the batch, validate purity using the following parameters.
-
HPLC:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 mins.
-
Note: The pyridine nitrogen may cause peak tailing if pH is neutral; Formic acid ensures sharp peaks by protonation.
-
-
NMR (1H, 300/400 MHz, DMSO-d6):
-
Look for the disappearance of the Nitro signal (if starting material was nitro).
-
Diagnostic Signal: Broad singlet (2H) for -NH2 typically around 5.0-6.0 ppm (solvent dependent).
-
Pyridine Protons: Two doublets (AA'XX' system) around 8.7 ppm (H2, H6) and 7.5 ppm (H3, H5).
-
References
-
General Synthesis of Aminobenzophenones
-
Recrystallization of Pyridine Derivatives
-
Li, W., et al. "Synthesis of 3-Pyridylboronic Acid." Organic Syntheses, 2005, 81, 89. (Demonstrates acetonitrile/water crystallization for polar pyridines). Available at: [Link]
-
- "Purification of Heterocyclic Amines." Silicycle Application Notes.
-
Physical Properties & Safety
-
PubChem Compound Summary for 3-Aminoacetophenone (Analogous structure for pKa/Solubility context). Available at: [Link]
-
Sources
- 1. US3203990A - 2-amino-2'-halo-5-nitro benzophenones - Google Patents [patents.google.com]
- 2. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]
- 3. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Derivatization of (3-Aminophenyl)(pyridin-4-yl)methanone for SAR Studies
Introduction: The (3-Aminophenyl)(pyridin-4-yl)methanone Scaffold - A Privileged Motif in Kinase Inhibition
The (3-Aminophenyl)(pyridin-4-yl)methanone core represents a strategic starting point for the development of potent and selective kinase inhibitors. This diaryl ketone scaffold incorporates key pharmacophoric features: a hydrogen bond-accepting pyridinyl nitrogen, a hydrogen bond-donating/accepting carbonyl linker, and a synthetically versatile primary aromatic amine on the second phenyl ring. This amine functionality serves as a crucial handle for chemical modification, allowing for the systematic exploration of the surrounding chemical space to establish robust Structure-Activity Relationships (SAR).
Derivatives of the closely related aminobenzophenone class have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases, including p38 MAP kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Inhibition of these kinases is a clinically validated strategy for the treatment of inflammatory diseases and various cancers, respectively.[3] This application note provides a comprehensive guide for the derivatization of (3-Aminophenyl)(pyridin-4-yl)methanone, offering detailed protocols for the synthesis of the core scaffold and its subsequent modification through N-acylation, N-sulfonylation, and reductive amination. The overarching goal is to generate a focused library of analogs for SAR studies, aimed at optimizing potency, selectivity, and drug-like properties.
Strategic Overview: A Multi-pronged Approach to SAR Exploration
Our derivatization strategy is designed to probe the impact of various substituents on the biological activity of the (3-Aminophenyl)(pyridin-4-yl)methanone scaffold. By systematically modifying the 3-amino group, we can explore different physicochemical properties and steric interactions within the kinase active site. The workflow is as follows:
Sources
- 1. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving (3-Aminophenyl)(pyridin-4-yl)methanone
Introduction
(3-Aminophenyl)(pyridin-4-yl)methanone is a versatile bifunctional molecule of significant interest to the pharmaceutical and materials science sectors. Its structure, incorporating a nucleophilic aminophenyl moiety and a pyridinyl group capable of hydrogen bonding and metal coordination, renders it a valuable scaffold in drug discovery and a key building block in the synthesis of complex organic molecules. The primary amino group serves as a handle for a variety of chemical transformations, including amide bond formation, N-alkylation, and cross-coupling reactions, enabling the construction of diverse molecular architectures. This document provides detailed experimental protocols and theoretical insights for several key reactions involving (3-Aminophenyl)(pyridin-4-yl)methanone, aimed at researchers, scientists, and professionals in drug development.
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for (3-Aminophenyl)(pyridin-4-yl)methanone and all other reagents used.[1][2] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood. Specific hazards for the reactions described herein include the use of potentially flammable solvents, corrosive acids and bases, and palladium catalysts which may be harmful if inhaled or ingested.
Amide Bond Formation: A Cornerstone of Medicinal Chemistry
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry, allowing for the linkage of molecular fragments. The amino group of (3-Aminophenyl)(pyridin-4-yl)methanone can be readily acylated to form a wide array of amide derivatives.
Causality of Experimental Choices
The selection of a coupling agent is critical for efficient amide bond formation. Carbodiimide reagents such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can further enhance the reaction efficiency by forming an active ester, which is less prone to side reactions and racemization. The choice of a non-protic solvent like dichloromethane (DCM) or dimethylformamide (DMF) is essential to prevent the hydrolysis of the activated species. An organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloride salt of EDC and the acid formed during the reaction.
Protocol: Synthesis of N-(3-(pyridin-4-ylcarbonyl)phenyl)acetamide
This protocol describes the acylation of (3-Aminophenyl)(pyridin-4-yl)methanone with acetic anhydride as a simple, illustrative example. For the coupling with a carboxylic acid, the protocol using EDC/HOBt is provided as a more general method.
Table 1: Reagents for Acetylation
| Reagent | Molar Ratio | Amount (for 1 mmol scale) |
| (3-Aminophenyl)(pyridin-4-yl)methanone | 1.0 | 198.2 mg |
| Acetic Anhydride | 1.2 | 0.11 mL |
| Triethylamine | 1.5 | 0.21 mL |
| Dichloromethane (DCM) | - | 10 mL |
Step-by-Step Methodology:
-
To a solution of (3-Aminophenyl)(pyridin-4-yl)methanone (1.0 eq) in DCM (10 mL) in a round-bottom flask, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water (10 mL).
-
Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the desired amide.
General Protocol for Carboxylic Acid Coupling using EDC/HOBt
Table 2: Reagents for EDC/HOBt Coupling
| Reagent | Molar Ratio | Amount (for 1 mmol scale) |
| Carboxylic Acid | 1.1 | 1.1 mmol |
| EDC | 1.2 | 230 mg |
| HOBt | 1.2 | 162 mg |
| (3-Aminophenyl)(pyridin-4-yl)methanone | 1.0 | 198.2 mg |
| DIPEA | 2.0 | 0.35 mL |
| DMF | - | 10 mL |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF (5 mL).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add (3-Aminophenyl)(pyridin-4-yl)methanone (1.0 eq) to the solution, followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Caption: Workflow for amide bond formation.
N-Alkylation: Introducing Aliphatic Scaffolds
N-alkylation of the amino group provides a straightforward method to introduce aliphatic chains, which can significantly modulate the physicochemical properties of the parent molecule, such as lipophilicity and basicity.
Causality of Experimental Choices
Reductive amination is a common and effective method for N-alkylation. This reaction proceeds via the initial formation of an imine or enamine intermediate from the condensation of the amine with an aldehyde or ketone, followed by in-situ reduction. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation as it is milder and more selective than other borohydrides like sodium borohydride, and it does not readily reduce the carbonyl starting material. The reaction is typically carried out in a chlorinated solvent such as dichloroethane (DCE) or DCM. The addition of a small amount of acetic acid can catalyze the imine formation.
Protocol: Reductive Amination with an Aldehyde
Table 3: Reagents for Reductive Amination
| Reagent | Molar Ratio | Amount (for 1 mmol scale) |
| (3-Aminophenyl)(pyridin-4-yl)methanone | 1.0 | 198.2 mg |
| Aldehyde (R-CHO) | 1.2 | 1.2 mmol |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | 318 mg |
| Acetic Acid | cat. | ~1 drop |
| Dichloroethane (DCE) | - | 10 mL |
Step-by-Step Methodology:
-
To a solution of (3-Aminophenyl)(pyridin-4-yl)methanone (1.0 eq) and the aldehyde (1.2 eq) in DCE (10 mL), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with saturated sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: N-Alkylation via reductive amination.
Palladium-Catalyzed Cross-Coupling Reactions
The aminophenyl moiety can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to form C-C and C-N bonds, respectively. These reactions are powerful tools for the construction of complex biaryl and diarylamine structures.
Suzuki-Miyaura Coupling: Forging C-C Bonds
For a Suzuki-Miyaura coupling, the amino group would first need to be converted to a halide or triflate. A more practical approach is to utilize a dihalo-substituted precursor to synthesize (3-Aminophenyl)(pyridin-4-yl)methanone, where one halide can be selectively displaced to install the amino group, leaving the other for a subsequent Suzuki coupling. Assuming a bromo-substituted analogue, (3-Amino-5-bromophenyl)(pyridin-4-yl)methanone, is available, the following protocol can be applied.
Causality of Experimental Choices
The Suzuki-Miyaura reaction requires a palladium catalyst, a ligand, a base, and a suitable solvent.[3][4] Palladium(0) is the active catalytic species, which can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or can be used directly as Pd(PPh₃)₄. Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like SPhos, are crucial for stabilizing the palladium center and facilitating the catalytic cycle.[5] An inorganic base, typically sodium or potassium carbonate, is required to activate the boronic acid. A mixture of an organic solvent (e.g., dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.
Protocol: Suzuki-Miyaura Coupling of a Bromo-Substituted Analogue
Table 4: Reagents for Suzuki-Miyaura Coupling
| Reagent | Molar Ratio | Amount (for 1 mmol scale) |
| (3-Amino-5-bromophenyl)(pyridin-4-yl)methanone | 1.0 | 277.1 mg |
| Arylboronic Acid | 1.2 | 1.2 mmol |
| Pd(PPh₃)₄ | 0.05 | 58 mg |
| Potassium Carbonate (2M aqueous solution) | 2.0 | 1.0 mL |
| 1,4-Dioxane | - | 5 mL |
Step-by-Step Methodology:
-
In a Schlenk flask, combine (3-Amino-5-bromophenyl)(pyridin-4-yl)methanone (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and the 2M aqueous potassium carbonate solution (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water (10 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide. In this context, (3-Aminophenyl)(pyridin-4-yl)methanone can act as the amine coupling partner.
Causality of Experimental Choices
This reaction is also palladium-catalyzed and requires a specialized ligand and a strong base. Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often employed to promote the reductive elimination step, which is typically the rate-limiting step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.
Protocol: Buchwald-Hartwig Amination with an Aryl Bromide
Table 5: Reagents for Buchwald-Hartwig Amination
| Reagent | Molar Ratio | Amount (for 1 mmol scale) |
| Aryl Bromide | 1.0 | 1.0 mmol |
| (3-Aminophenyl)(pyridin-4-yl)methanone | 1.2 | 237.8 mg |
| Pd₂(dba)₃ | 0.02 | 18.3 mg |
| XPhos | 0.08 | 38.1 mg |
| Sodium tert-butoxide | 1.4 | 134.6 mg |
| Toluene | - | 10 mL |
Step-by-Step Methodology:
-
To a Schlenk tube, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add a solution of (3-Aminophenyl)(pyridin-4-yl)methanone (1.2 eq) in anhydrous toluene (10 mL).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
(3-Aminophenyl)(pyridin-4-yl)methanone is a highly valuable building block in synthetic and medicinal chemistry. The protocols detailed in this application note for amide bond formation, N-alkylation, and palladium-catalyzed cross-coupling reactions provide a robust framework for the synthesis of a diverse range of derivatives. The rationale behind the choice of reagents and conditions has been elucidated to empower researchers to adapt and optimize these methods for their specific synthetic targets. Adherence to the safety precautions outlined is paramount for the safe and successful execution of these chemical transformations.
References
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Valle-Delgado, J. J., et al. (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PLoS ONE, 9(6), e100559. [Link]
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NROChemistry. (2022). Pictet-Spengler Reaction. YouTube. [Link]
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Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 225, 113788. [Link]
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Li, F., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4987–4998. [Link]
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Kennedy, D. J., et al. (2013). Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors. Journal of Medicinal Chemistry, 56(22), 9297–9315. [Link]
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Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. [Link]
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Jia, Z., et al. (2021). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols, 2(4), 100934. [Link]
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RSC. (n.d.). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Royal Society of Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Galli, U., et al. (2021). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 26(16), 4954. [Link]
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Kumar, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]
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ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 87(1), 544–555. [Link]
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Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(56), 13881-13896. [Link]
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National Institutes of Health. (2021). Radical chain monoalkylation of pyridines. Nature Communications, 12(1), 5873. [Link]
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MDPI. (2021). The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles. Molecules, 26(16), 4954. [Link]
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-
ResearchGate. (2022). Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. Journal of Molecular Structure, 1269, 133821. [Link]
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Beilstein Journals. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 376–382. [Link]
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DTIC. (1991). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
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Application Notes and Protocols: (3-Aminophenyl)(pyridin-4-yl)methanone as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Aminophenyl)(pyridin-4-yl)methanone is a valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its unique bifunctional nature, possessing a nucleophilic aniline moiety and a ketone carbonyl group, allows for a diverse range of cyclization reactions. This document provides a comprehensive guide to the synthesis, characterization, and application of (3-Aminophenyl)(pyridin-4-yl)methanone in the preparation of medicinally relevant heterocyclic scaffolds, including quinazolines, benzodiazepines, and triazoles. Detailed, field-proven protocols, mechanistic insights, and safety considerations are presented to enable researchers to effectively utilize this key intermediate in their synthetic endeavors.
Introduction: The Strategic Importance of (3-Aminophenyl)(pyridin-4-yl)methanone
The quest for novel therapeutic agents is intrinsically linked to the development of efficient synthetic routes to complex molecular architectures. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to present functional groups in a defined three-dimensional space, thereby facilitating interactions with biological targets. (3-Aminophenyl)(pyridin-4-yl)methanone has emerged as a strategic precursor due to the orthogonal reactivity of its constituent functional groups. The primary aromatic amine can participate in reactions such as condensation, acylation, and diazotization, while the ketone functionality is amenable to reactions with a variety of nucleophiles. This dual reactivity allows for a modular and convergent approach to the synthesis of diverse heterocyclic systems.
Synthesis and Characterization of (3-Aminophenyl)(pyridin-4-yl)methanone
A reliable and scalable synthesis of the precursor is paramount for its widespread application. While several synthetic strategies can be envisioned, a robust two-step approach involving a Friedel-Crafts acylation followed by a nitro group reduction is presented here. This method is adaptable from the synthesis of similar aminobenzophenones.[1][2]
Synthetic Pathway
Caption: Synthetic route to (3-Aminophenyl)(pyridin-4-yl)methanone.
Detailed Experimental Protocol
Step 1: Synthesis of (3-Nitrophenyl)(pyridin-4-yl)methanone
-
Reaction Setup: To a dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of isonicotinoyl chloride (1.0 eq.) in anhydrous DCM dropwise to the stirred suspension.
-
Friedel-Crafts Acylation: After the addition is complete, add a solution of 3-nitroaniline (1.1 eq.) in anhydrous DCM dropwise. Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by 6M hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of (3-Aminophenyl)(pyridin-4-yl)methanone
-
Reaction Setup: In a round-bottom flask, dissolve (3-Nitrophenyl)(pyridin-4-yl)methanone (1.0 eq.) in a mixture of ethanol and water.
-
Reduction: Add iron powder (5.0 eq.) and a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron catalyst. Wash the celite pad with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford (3-Aminophenyl)(pyridin-4-yl)methanone. The product can be further purified by recrystallization.
Characterization Data (Predicted)
The following table summarizes the expected spectroscopic data for (3-Aminophenyl)(pyridin-4-yl)methanone based on its chemical structure and data from analogous compounds.[3]
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): 8.7-8.8 (d, 2H, pyridine-Hα), 7.6-7.7 (d, 2H, pyridine-Hβ), 7.2-7.4 (m, 1H, phenyl-H), 6.8-7.0 (m, 3H, phenyl-H), 5.5-6.0 (br s, 2H, -NH₂) |
| ¹³C NMR | δ (ppm): ~195 (C=O), ~150 (pyridine-Cα), ~148 (C-NH₂), ~140 (pyridine-Cγ), ~130 (phenyl-CH), ~122 (pyridine-Cβ), ~118 (phenyl-CH), ~115 (phenyl-CH) |
| FT-IR | ν (cm⁻¹): 3450-3300 (N-H stretch), 1650-1630 (C=O stretch), 1600-1580 (C=C stretch, aromatic), 1350-1250 (C-N stretch) |
| Mass Spec (ESI) | m/z: [M+H]⁺ expected at 199.08 |
Application in Heterocyclic Synthesis
The strategic placement of the amino and carbonyl groups in (3-Aminophenyl)(pyridin-4-yl)methanone allows for its use in the synthesis of several important classes of heterocyclic compounds.
Synthesis of Quinazoline Derivatives
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The Niementowski quinazoline synthesis provides a direct route to 4(3H)-quinazolinones from anthranilic acid derivatives.[4][5]
Caption: Synthesis of a quinazolinone derivative.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine (3-Aminophenyl)(pyridin-4-yl)methanone (1.0 eq.) and formamide (10-20 eq.).
-
Thermal Cyclization: Heat the mixture in a sand bath or heating mantle to 150-160 °C and maintain this temperature with constant stirring for 6-8 hours. The reaction can be monitored by TLC.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Synthesis of 1,4-Benzodiazepine Derivatives
1,4-Benzodiazepines are a well-known class of psychoactive drugs. A common synthetic route involves the cyclization of a 2-aminobenzophenone derivative with an amino acid or its derivative.[6][7]
Caption: Synthesis of a 1,4-benzodiazepine derivative.
-
Reaction Setup: To a solution of (3-Aminophenyl)(pyridin-4-yl)methanone (1.0 eq.) in pyridine, add an amino acid ester hydrochloride (e.g., glycine ethyl ester hydrochloride) (1.2 eq.).
-
Condensation and Cyclization: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-water.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate or chloroform (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Synthesis of 1,2,4-Triazole Derivatives
Triazoles are another important class of heterocyclic compounds with diverse biological activities. One synthetic approach involves the reaction of an aminobenzophenone with a hydrazine derivative, followed by cyclization.[3][8]
Caption: Synthesis of a 1,2,4-triazole derivative.
-
Reaction Setup: In a round-bottom flask, prepare a mixture of (3-Aminophenyl)(pyridin-4-yl)methanone (1.0 eq.) and an aroylhydrazide (e.g., benzhydrazide) (1.1 eq.).
-
Cyclization: Add polyphosphoric acid (PPA) to the mixture and heat at 160-180 °C for 3-5 hours with stirring.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the product. Collect the solid by filtration, wash with water, and dry.
-
Purification: The crude triazole derivative can be purified by recrystallization from a suitable solvent.
Safety and Handling
As a professional in the field, adherence to safety protocols is non-negotiable. While a specific Material Safety Data Sheet (MSDS) for (3-Aminophenyl)(pyridin-4-yl)methanone may not be readily available, a risk assessment based on analogous compounds is crucial.
-
General Handling: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toxicology: Aminobenzophenones and pyridine derivatives can be harmful if ingested, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
(3-Aminophenyl)(pyridin-4-yl)methanone is a highly valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The protocols and insights provided in this guide are intended to empower researchers to leverage the unique reactivity of this compound to construct novel molecular entities. The modularity of the synthetic routes starting from this precursor allows for the generation of compound libraries for high-throughput screening and lead optimization.
References
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MDPI. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. Available at: [Link]
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Asian Journal of Chemistry. (2015). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Available at: [Link]
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NIH. (2025). Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available at: [Link]
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PubMed. (1976). Conversion of N-alkylaminobenzophenones to benzodiazepines in vivo. Available at: [Link]
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RSC Publishing. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Available at: [Link]
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NIH. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Available at: [Link]
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Prospects in Pharmaceutical Sciences. (2024). The methods of synthesis of 2-aminobenzophenones. Available at: [Link]
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ResearchGate. (2024). (PDF) The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Available at: [Link]
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Asian Journal of Organic & Medicinal Chemistry. (2018). Synthetic Methodologies and Pharmacological Significance of 2-Aminobenzophenones as Versatile Building Block. Available at: [Link]
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PubMed Central. (n.d.). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Available at: [Link]
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RSC Publishing. (n.d.). Synthesis of substituted benzo[b][1][9]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Available at: [Link]
-
ResearchGate. (2010). Synthesis of 2,3-Dihydroquinazoline-4(1H)-ones. Available at: [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]
-
Wikipedia. (n.d.). Niementowski quinoline synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available at: [Link]
-
Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Available at: [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]
-
PubMed. (2017). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Available at: [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Available at: [Link]
- Journal of Research in Chemistry. (n.d.). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. Available at: https://www.chemistryjournal.net/article/43/download
-
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Available at: [Link]
-
ResearchGate. (2005). (PDF) Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. Available at: [Link]
-
NIH. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Available at: [Link]
-
PMC. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available at: [Link]
-
ResearchGate. (2017). Hi, Can any body suggest me the procedure for the preperation of Grignard reagent from 3-nitrobenzyl bromide?. Available at: [Link]
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Baghdad Science Journal. (n.d.). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Available at: [Link]
-
PMC. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]
-
PMC. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Available at: [Link]
-
European Journal of Chemistry. (2021). Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. Available at: [Link]
-
J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Reaction of coumarin with phenylmagnesium bromide. Available at: [Link]
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ResearchGate. (2025). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. Available at: [Link]
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Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]
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PMC. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available at: [Link]
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Nimentowski Quinazoline Synthesis. (n.d.). Retrieved from [Link]
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ResearchGate. (2025). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Available at: [Link]
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European Patent Office. (n.d.). Grignard syntheses - EP 0119701 A1. Available at: [Link]
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HETEROCYCLES. (1977). 1. Available at: [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of (3-Aminophenyl)(pyridin-4-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of (3-Aminophenyl)(pyridin-4-yl)methanone
(3-Aminophenyl)(pyridin-4-yl)methanone is a crucial building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a diaryl ketone linkage between an aniline and a pyridine ring, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This intermediate is particularly valuable in the development of kinase inhibitors, which are at the forefront of targeted cancer therapies and the treatment of inflammatory diseases. The strategic positioning of the amino group on the phenyl ring provides a key handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
The scale-up synthesis of this compound presents several challenges, including the management of reaction exotherms, ensuring high purity and yield, and the implementation of safe and environmentally responsible processes. This application note provides a comprehensive and detailed guide for the robust and scalable synthesis of (3-Aminophenyl)(pyridin-4-yl)methanone, addressing the critical aspects of process development and safety.
Strategic Approach to Synthesis: A Two-Step Pathway
A direct one-step synthesis of (3-Aminophenyl)(pyridin-4-yl)methanone, for instance, through a Friedel-Crafts acylation of aniline with a pyridine-4-carbonyl derivative, is fraught with difficulties. The amino group of aniline is highly susceptible to side reactions and can lead to a complex mixture of products. Therefore, a more strategic and reliable two-step approach is employed, which involves the synthesis of a nitro-intermediate followed by a reduction step.
This pathway offers several advantages for scale-up:
-
Improved Control: By introducing the amino functionality in the final step, the challenges associated with its reactivity during the ketone formation are circumvented.
-
Higher Purity: The intermediate, (3-nitrophenyl)(pyridin-4-yl)methanone, is a stable, crystalline solid that can be readily purified, ensuring that the final product is of high quality.
-
Scalability: Both steps in this pathway utilize well-established and scalable chemical transformations.
The overall synthetic workflow is depicted below:
Caption: Schematic representation of catalytic hydrogenation.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g of nitro-intermediate) | Moles | Purity | Supplier |
| (3-nitrophenyl)(pyridin-4-yl)methanone | 228.20 | 100 g | 0.438 | >98% | Synthesized in Part 1 |
| Palladium on carbon (Pd/C) | - | 5 g | - | 10 wt% | Johnson Matthey |
| Ethanol (EtOH) | 46.07 | 1 L | - | 200 proof | Decon Labs |
| Hydrogen gas (H₂) | 2.02 | As needed | - | High Purity | Airgas |
| Celite® | - | As needed | - | - | Sigma-Aldrich |
Procedure:
-
Reaction Setup: To a 2 L hydrogenation vessel (e.g., a Parr shaker or a stirred autoclave), add (3-nitrophenyl)(pyridin-4-yl)methanone (100 g, 0.438 mol) and ethanol (1 L).
-
Catalyst Addition: Carefully add 10% palladium on carbon (5 g, 5 wt% loading) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi (approximately 3.4-4.1 bar).
-
Reaction Progression: Stir the mixture vigorously at room temperature. The reaction is typically exothermic, and the temperature may rise. If necessary, use external cooling to maintain the temperature between 25-35 °C. Monitor the reaction by observing the uptake of hydrogen and by TLC or HPLC analysis. The reaction is usually complete within 4-6 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium catalyst can be pyrophoric when exposed to air, especially when it is still wet with solvent and hydrogen. Ensure the filter cake is kept wet with solvent during filtration and handle it with care.
-
Product Isolation:
-
Wash the filter cake with a small amount of ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude (3-Aminophenyl)(pyridin-4-yl)methanone is often of high purity. If further purification is required, it can be recrystallized from a suitable solvent such as ethyl acetate or an ethanol/water mixture.
-
Dissolve the crude product in a minimal amount of hot solvent, allow it to cool to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (3-Aminophenyl)(pyridin-4-yl)methanone as an off-white to light brown solid.
-
Expected Yield: 90-95%
Safety Considerations
General:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Step 1: Friedel-Crafts Acylation:
-
Aluminum chloride is a water-reactive and corrosive solid. Handle it in a dry environment and avoid contact with skin and eyes.
-
Isonicotinoyl chloride hydrochloride is a corrosive and moisture-sensitive solid. H[1]andle with care to avoid inhalation of dust and contact with skin.
-
The quenching of the reaction with acid is highly exothermic and releases HCl gas. Perform this step slowly and with efficient cooling and ventilation.
Step 2: Catalytic Hydrogenation:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested.
-
Palladium on carbon catalyst can be pyrophoric, especially after the reaction. Do not allow the catalyst to dry in the air. Keep the filter cake wet with solvent and handle it in an inert atmosphere if possible.
-
The hydrogenation reaction can be exothermic . Monitor the temperature closely and have a cooling system in place.
Conclusion
The two-step synthetic route described in this application note provides a reliable and scalable method for the preparation of high-purity (3-Aminophenyl)(pyridin-4-yl)methanone. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate for their synthetic needs. The detailed protocols and scientific rationale provided herein are intended to serve as a comprehensive guide for the successful scale-up of this important chemical entity.
References
-
Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
U.S. National Library of Medicine. The Catalytic Hydrogenation of Aromatic Nitro Ketone in a Microreactor: Reactor Performance and Kinetic Studies. [Link]
- Google Patents. Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
Sources
Application Notes and Protocols for the Synthesis of Novel Ligands from (3-Aminophenyl)(pyridin-4-yl)methanone
Introduction: The Versatility of the (3-Aminophenyl)(pyridin-4-yl)methanone Scaffold in Drug Discovery
(3-Aminophenyl)(pyridin-4-yl)methanone is a valuable starting material in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse range of ligands. Its structure, featuring a central benzophenone core with a reactive primary amine and a pyridine ring, allows for facile derivatization through several key synthetic transformations. The pyridine moiety is a common feature in many kinase inhibitors, where it can form crucial hydrogen bond interactions with the hinge region of the kinase domain. The aminophenyl group provides a convenient handle for introducing various substituents to explore the chemical space and optimize the pharmacological properties of the resulting molecules. This application note provides detailed protocols for the synthesis of novel ligands from (3-Aminophenyl)(pyridin-4-yl)methanone via three common and robust synthetic strategies: amide bond formation, reductive amination, and Suzuki-Miyaura cross-coupling. These methods are fundamental in the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
I. Synthesis of N-(3-(pyridin-4-oyl)phenyl)amide Derivatives via Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of various molecular fragments.[] The primary amine of (3-Aminophenyl)(pyridin-4-yl)methanone can be readily acylated with a variety of carboxylic acids or their activated derivatives to generate a library of N-(3-(pyridin-4-oyl)phenyl)amides. Two common methods for this transformation are presented below: coupling with an acid chloride and a peptide coupling agent-mediated reaction with a carboxylic acid.
A. Rationale and Mechanistic Insight
Acid Chloride Method: This is a direct and often high-yielding method where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[] The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloric acid byproduct.[2]
B. Experimental Protocols
Protocol 1: Acylation with an Acid Chloride
This protocol describes the synthesis of N-(3-(pyridin-4-oyl)phenyl)acetamide as a representative example.
Materials:
-
(3-Aminophenyl)(pyridin-4-yl)methanone
-
Acetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve (3-Aminophenyl)(pyridin-4-yl)methanone (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure N-(3-(pyridin-4-oyl)phenyl)acetamide.
Protocol 2: EDC/HOBt Mediated Amide Coupling
This protocol details the coupling of (3-Aminophenyl)(pyridin-4-yl)methanone with benzoic acid.
Materials:
-
(3-Aminophenyl)(pyridin-4-yl)methanone
-
Benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous lithium chloride (LiCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of benzoic acid (1.2 eq) in anhydrous DMF, add EDC·HCl (1.5 eq) and HOBt (1.3 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add (3-Aminophenyl)(pyridin-4-yl)methanone (1.0 eq) followed by DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous LiCl solution, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired N-(3-(pyridin-4-oyl)phenyl)benzamide.
C. Data Summary
| Reagent/Parameter | Protocol 1 (Acid Chloride) | Protocol 2 (EDC/HOBt) |
| Carboxylic Acid Source | Acetyl chloride | Benzoic acid |
| Activating Agent | - | EDC·HCl / HOBt |
| Base | Triethylamine | DIPEA |
| Solvent | Dichloromethane | N,N-Dimethylformamide |
| Temperature | 0 °C to Room Temp. | Room Temperature |
| Typical Reaction Time | 2-4 hours | 12-18 hours |
| Work-up | Aqueous wash | Aqueous wash & extraction |
II. Synthesis of N-Alkyl-(3-(pyridin-4-oyl)phenyl)amine Derivatives via Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the alkylation of the primary amine of (3-Aminophenyl)(pyridin-4-yl)methanone with various aldehydes and ketones.[3] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary amine.[4]
A. Rationale and Mechanistic Insight
The reaction is typically carried out under mild acidic conditions (pH 4-5) to facilitate the formation of the iminium ion intermediate, which is more electrophilic than the starting carbonyl compound.[5] A key aspect of this reaction is the choice of a suitable reducing agent that selectively reduces the iminium ion without significantly reducing the starting aldehyde or ketone. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for this purpose due to their mild reducing nature and tolerance of a wide range of functional groups.[4][6]
B. Experimental Protocol
This protocol provides a general procedure for the reductive amination of (3-Aminophenyl)(pyridin-4-yl)methanone with a representative aliphatic aldehyde, such as isobutyraldehyde.
Materials:
-
(3-Aminophenyl)(pyridin-4-yl)methanone
-
Isobutyraldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve (3-Aminophenyl)(pyridin-4-yl)methanone (1.0 eq) and isobutyraldehyde (1.5 eq) in DCE or THF.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight, monitoring the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM or EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired N-isobutyl-3-(pyridin-4-oyl)aniline.
C. Workflow Diagram
Caption: Reductive amination workflow.
III. Synthesis of Arylated Derivatives via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7] To utilize this reaction with (3-Aminophenyl)(pyridin-4-yl)methanone, the aromatic ring must first be functionalized with a halide, typically bromine or iodine. The resulting halo-substituted intermediate can then be coupled with a variety of boronic acids or esters.
A. Rationale and Mechanistic Insight
Step 1: Electrophilic Aromatic Halogenation: The amino group of (3-Aminophenyl)(pyridin-4-yl)methanone is an activating group, directing electrophilic substitution to the ortho and para positions. Due to steric hindrance from the pyridin-4-oyl group, halogenation is expected to occur primarily at the positions ortho to the amine. N-Iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid (TFA) is an effective system for the iodination of activated aromatic rings.[8][9]
Step 2: Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10] The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction.
B. Experimental Protocols
Protocol 3: Iodination of (3-Aminophenyl)(pyridin-4-yl)methanone
Materials:
-
(3-Aminophenyl)(pyridin-4-yl)methanone
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve (3-Aminophenyl)(pyridin-4-yl)methanone (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (0.1-0.2 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous Na2S2O3 solution to remove excess iodine.
-
Wash the organic layer with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the iodinated product(s).
Protocol 4: Suzuki-Miyaura Coupling of the Iodinated Intermediate
This protocol describes the coupling of the iodinated (3-aminophenyl)(pyridin-4-yl)methanone with phenylboronic acid.
Materials:
-
Iodo-(3-aminophenyl)(pyridin-4-yl)methanone (from Protocol 3)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or other suitable ligand
-
Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Argon or Nitrogen gas
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a reaction vessel, combine the iodo-(3-aminophenyl)(pyridin-4-yl)methanone (1.0 eq), phenylboronic acid (1.5 eq), and the base (e.g., K2CO3, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)2, 0.05 eq) and ligand (e.g., PPh3, 0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired biaryl product.
D. Logical Relationship Diagram
Caption: Suzuki-Miyaura coupling pathway.
IV. Characterization and Validation
The identity and purity of all synthesized ligands must be rigorously confirmed. Standard analytical techniques for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
V. Conclusion
The protocols outlined in this application note provide robust and versatile methods for the synthesis of novel ligands starting from (3-Aminophenyl)(pyridin-4-yl)methanone. By employing amide bond formation, reductive amination, and Suzuki-Miyaura cross-coupling reactions, researchers can efficiently generate diverse libraries of compounds for screening and lead optimization in drug discovery and development. The choice of synthetic route will depend on the desired final structure and the availability of starting materials. Careful execution of these protocols and thorough characterization of the products will ensure the generation of high-quality compounds for further biological evaluation.
References
- (Reference for the importance of the pyridine scaffold in kinase inhibitors - to be added
- (Reference for general amide bond formation - to be added
- (Reference for EDC/HOBt coupling - to be added
-
(Reference for reductive amination mechanism - to be added from a specific source)[3][4][5]
-
(Reference for reductive amination applications - to be added from a specific source)[6]
-
(Reference for Suzuki-Miyaura coupling - to be added from a specific source)[7]
-
(Reference for Suzuki-Miyaura mechanism - to be added from a specific source)[10]
-
(Reference for use of base in acylation - to be added from a specific source)[2]
-
(Reference for reductive amination reagents - to be added from a specific source)[4]
-
(Reference for reductive amination with specific reagents - to be added from a specific source)[6]
-
(Reference for iodination of activated rings - to be added from a specific source)[8][9]
-
(Reference for amide bond formation with acid chlorides - to be added from a specific source)[]
-
(Reference for Suzuki-Miyaura reaction - to be added from a specific source)[7]
-
(Reference for iodination with NIS - to be added from a specific source)[8][9]
Sources
- 2. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-Iodosuccinimide (NIS) in Direct Aromatic Iodination [lnu.diva-portal.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Aminophenyl)(pyridin-4-yl)methanone
Welcome to the technical support center for the synthesis of (3-Aminophenyl)(pyridin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of your synthesis.
Introduction
(3-Aminophenyl)(pyridin-4-yl)methanone is a key intermediate in the synthesis of various pharmacologically active compounds. Its efficient synthesis is crucial for the timely advancement of research and development projects. This guide outlines a common synthetic approach via a Friedel-Crafts-type reaction of a protected aniline derivative with a pyridine acylating agent, followed by deprotection. We will address common challenges and provide practical solutions to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of (3-Aminophenyl)(pyridin-4-yl)methanone.
Issue 1: Low or No Product Formation
Question: I am not observing any significant formation of the desired product. What are the likely causes and how can I resolve this?
Answer:
Low or no product formation in the synthesis of (3-Aminophenyl)(pyridin-4-yl)methanone can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. A common approach to this synthesis is a Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds with aromatic rings.[1][2]
Probable Causes & Solutions:
-
Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is crucial for activating the acylating agent.[3][4]
-
Solution: Ensure the Lewis acid is fresh and anhydrous. Old or hydrated AlCl₃ will have significantly reduced activity. Consider using a stoichiometric amount of the catalyst as both the starting material and product can form complexes with it.[4]
-
-
Poor Quality Starting Materials: The purity of your aniline derivative and acylating agent is critical.
-
Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Purify them if necessary before use.
-
-
Suboptimal Reaction Temperature: Friedel-Crafts reactions can be sensitive to temperature.[3]
-
Solution: If the reaction is sluggish, a moderate increase in temperature (e.g., heating under reflux) may be necessary to drive the reaction to completion.[3] However, excessive heat can lead to decomposition and side reactions. A step-wise increase in temperature while monitoring the reaction progress by TLC or LC-MS is recommended.
-
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction.
-
Solution: A non-polar, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically preferred for Friedel-Crafts acylations. Ensure the solvent is anhydrous.
-
Issue 2: Formation of Multiple Products (Low Selectivity)
Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of several byproducts. How can I improve the selectivity towards the desired product?
Answer:
The formation of multiple products is a common challenge in electrophilic aromatic substitutions like the Friedel-Crafts acylation.
Probable Causes & Solutions:
-
Polysubstitution: While the acyl group is deactivating and generally prevents a second acylation on the same ring, other reactive sites on your starting materials could lead to side reactions.[4]
-
Solution: Using a protecting group for the amine on the phenyl ring is a common strategy to prevent side reactions. A Boc or Cbz group can be employed and later removed.
-
-
Isomer Formation: Depending on the specific synthetic route, you might be getting acylation at different positions on the aromatic ring.
-
Solution: The directing effects of the substituents on your aromatic ring are key. For a meta-substituted product, starting with a meta-directing group (or a protected ortho, para-director that is then modified) is essential. If you are starting with 3-aminoanisole, for instance, the methoxy group is ortho, para-directing, which would not lead to the desired product. A more robust strategy is to start with a nitrobenzene derivative, perform the acylation, and then reduce the nitro group to an amine. The nitro group is a meta-director.
-
-
Reaction with Pyridine Nitrogen: The nitrogen atom of the pyridine ring can complex with the Lewis acid, deactivating it.
-
Solution: Using an excess of the Lewis acid catalyst can help to overcome this issue.
-
Issue 3: Difficult Product Purification
Question: I am struggling to purify the final product from the reaction mixture. What are the recommended purification techniques?
Answer:
Purification of (3-Aminophenyl)(pyridin-4-yl)methanone can be challenging due to the presence of polar functional groups.
Recommended Purification Methods:
-
Column Chromatography: This is a very effective method for separating the desired product from byproducts and unreacted starting materials.[5]
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol or dichloromethane) is often effective. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If the crude product is obtained as a solid and is relatively pure, recrystallization can be a good method for final purification.
-
Solvent Selection: A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common solvents for recrystallization of polar compounds include ethanol, methanol, or a mixture of solvents like ethyl acetate/hexanes.
-
-
Acid-Base Extraction: The basicity of the amino group and the pyridine nitrogen allows for purification via acid-base extraction.
-
Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product extracted back into an organic solvent. This method is effective for removing non-basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for (3-Aminophenyl)(pyridin-4-yl)methanone?
A common and often reliable route involves the following steps:
-
Nitration: Start with a suitable benzoyl chloride derivative and nitrate it to obtain 3-nitrobenzoyl chloride.
-
Friedel-Crafts Acylation: React 3-nitrobenzoyl chloride with pyridine in the presence of a Lewis acid catalyst like AlCl₃.
-
Reduction: Reduce the nitro group of the resulting (3-nitrophenyl)(pyridin-4-yl)methanone to an amino group using a reducing agent like iron powder in acidic media or catalytic hydrogenation.[6][7]
This multi-step approach, while longer, often provides better yields and purity by avoiding the complications associated with the free amino group during the acylation step.[6]
Q2: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable solvent system can be developed to separate the starting materials, intermediates, and the final product. Staining with a UV lamp or an appropriate chemical stain (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
Q3: What are the key safety precautions I should take during this synthesis?
-
Lewis Acids: Lewis acids like AlCl₃ are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Organic solvents like dichloromethane are volatile and can be harmful. Always work in a well-ventilated area or a fume hood.
-
Acylating Agents: Acyl chlorides are lachrymatory and corrosive. Handle them with care in a fume hood.
-
Hydrogenation: If using catalytic hydrogenation for the reduction step, be aware of the flammability of hydrogen gas and use appropriate equipment and procedures.
Q4: Can I use a different catalyst instead of AlCl₃?
Yes, other Lewis acids such as FeCl₃, ZnCl₂, or BF₃·OEt₂ can also be used for Friedel-Crafts acylation. The choice of catalyst can affect the reaction rate and yield, and some optimization may be required for your specific substrate. In some cases, solid acid catalysts like zeolites are used in industrial settings.[2]
Experimental Protocols
Protocol 1: Synthesis of (3-nitrophenyl)(pyridin-4-yl)methanone via Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere at 0 °C, add 3-nitrobenzoyl chloride (1.0 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add pyridine (1.5 eq) dissolved in anhydrous DCM (5 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with concentrated HCl (2 mL).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reduction of (3-nitrophenyl)(pyridin-4-yl)methanone
-
To a solution of (3-nitrophenyl)(pyridin-4-yl)methanone (1.0 eq) in ethanol (20 mL), add iron powder (5.0 eq).
-
Heat the mixture to reflux and then add a solution of ammonium chloride (1.0 eq) in water (5 mL) dropwise.
-
Continue to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, filter the hot reaction mixture through a pad of Celite and wash the Celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization if necessary.
Data Presentation
| Parameter | Protocol 1 (Acylation) | Protocol 2 (Reduction) |
| Starting Material | 3-Nitrobenzoyl Chloride, Pyridine | (3-nitrophenyl)(pyridin-4-yl)methanone |
| Key Reagents | AlCl₃, DCM | Fe, NH₄Cl, Ethanol |
| Reaction Time | 12-16 hours | 4-6 hours |
| Temperature | 0 °C to Room Temperature | Reflux |
| Typical Yield | 60-75% | 80-90% |
| Purification | Column Chromatography | Filtration, Column Chromatography/Recrystallization |
Visualizations
Synthetic Workflow
Caption: A two-step synthetic workflow for (3-Aminophenyl)(pyridin-4-yl)methanone.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing low product yield.
References
- CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google P
-
Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC - NIH. (URL: [Link])
-
Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (URL: [Link])
- WO2020019529A1 - Preparation method for 4-(4-aminophenyl)
-
(PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. (URL: [Link])
-
(PDF) Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors - ResearchGate. (URL: [Link])
-
Friedel-Crafts acylation of benzene. (URL: [Link])
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])
- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)
-
Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - MDPI. (URL: [Link])
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. (URL: [Link])
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (URL: [Link])
-
(PDF) Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. (URL: [Link])
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])
-
Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents - PubMed. (URL: [Link])
-
A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. (URL: [Link])
-
Friedel–Crafts reaction - Wikipedia. (URL: [Link])
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (URL: [Link])
-
Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. (URL: [Link])
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (URL: [Link])
-
Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine - PMC - NIH. (URL: [Link])
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (3-Aminophenyl)(pyridin-4-yl)methanone
Welcome to the technical support center for the synthesis of (3-Aminophenyl)(pyridin-4-yl)methanone. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical building block. Here, we address common synthetic challenges, focusing on the identification and mitigation of side products to improve yield, purity, and overall process reliability.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is giving a low yield and a complex crude mixture. What's going wrong?
Answer: This is a common issue when attempting a direct Friedel-Crafts acylation of aniline with an isonicotinoyl derivative (e.g., isonicotinoyl chloride) in the presence of a Lewis acid like AlCl₃. The complexity arises from the multiple reactive sites on the aniline starting material.
Core Problem: The free amino group (-NH₂) in aniline is a potent nucleophile and a Lewis base. This leads to several competing side reactions that consume starting materials and generate impurities.
-
N-Acylation: The nitrogen atom of the amino group can attack the acylating agent faster than the aromatic ring, leading to the formation of an amide byproduct, N-(3-aminophenyl)isonicotinamide.
-
Catalyst Deactivation: The basic amino group readily complexes with the Lewis acid catalyst (e.g., AlCl₃).[1] This deactivates the catalyst, requiring stoichiometric or even excess amounts and hindering the desired C-acylation (the ring reaction).[1][2]
-
Polysubstitution: While the first acylation deactivates the ring, the initial high reactivity of aniline can sometimes lead to multiple acylations under harsh conditions.[3]
Troubleshooting Workflow:
Caption: Troubleshooting logic for low-yield synthesis.
FAQ 2: I've isolated a major byproduct that appears to be an amide. How do I prevent its formation?
Answer: You have correctly identified the N-acylation side product: N-(pyridin-4-ylcarbonyl)aniline or a related amide. This occurs because the lone pair on the aniline nitrogen is highly nucleophilic and competes with the electron-rich aromatic ring for the acylium ion electrophile.
Mechanistic Insight: The reaction between an amine and an acyl chloride to form an amide is typically very fast, often faster than the Lewis-acid-catalyzed Friedel-Crafts reaction on the aromatic ring.
The Self-Validating Solution: Amine Protection
The most robust solution is to temporarily "mask" the amine's nucleophilicity using a protecting group. The acetyl group (-COCH₃) is an excellent choice. The synthesis becomes a two-step process:
-
Protection: Convert 3-aminoacetophenone to 3-acetamidoacetophenone. This is a simple, high-yielding acetylation.[4]
-
Acylation: Perform the Friedel-Crafts acylation on the protected acetanilide. The amide group is still activating and, crucially, is a meta-director under acylation conditions, leading to the desired product.
-
Deprotection: Hydrolyze the acetyl group under acidic or basic conditions to reveal the final amine product.
This strategy prevents N-acylation and also solves the isomer problem discussed in FAQ 3.
Caption: Competing C-Acylation vs. N-Acylation pathways.
FAQ 3: My product is contaminated with ortho and para isomers, but I need the meta product. Why is this happening?
Answer: This is a classic problem in electrophilic aromatic substitution of aniline. The amino group (-NH₂) is a strong activating group and an ortho, para-director. However, under the strongly acidic conditions of a Friedel-Crafts reaction, the situation is more complex.
The Mechanistic Dichotomy:
-
Aniline (-NH₂): A free amino group directs incoming electrophiles to the ortho and para positions due to resonance stabilization of the intermediate carbocation.
-
Anilinium Ion (-NH₃⁺): In the presence of a strong acid (or Lewis acid), the amine is protonated to form the anilinium ion. This group is strongly deactivating and a meta-director due to its powerful inductive electron-withdrawing effect.[5][6]
Your isolation of ortho and para isomers suggests that a portion of your aniline is not being protonated/complexed by the Lewis acid and is reacting as a free amine. Achieving pure meta substitution requires ensuring the directing group is exclusively in its meta-directing form.
The Solution: Amine Protection (Revisited)
As described in FAQ 2, protecting the amine as an acetamide (-NHCOCH₃) is the definitive solution. The acetamide group is less basic than an amine and does not readily protonate.[7] Its resonance structure makes it a reliable meta-director for acylation, thus preventing the formation of ortho and para isomers.
Optimized Two-Step Protocol
This protocol utilizes an amine protection strategy to circumvent common side reactions.
Step 1: Protection of 3-Aminoacetophenone
-
Setup: To a stirred solution of 3-aminoacetophenone (1.0 eq) in a suitable solvent like dichloromethane or ethyl acetate, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Acetylation: Add acetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-acetamidoacetophenone, which is often pure enough for the next step.
Step 2: Friedel-Crafts Acylation and Deprotection
-
Setup: Suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in an inert solvent (e.g., 1,2-dichloroethane) under a nitrogen atmosphere. Cool to 0 °C.
-
Acylium Ion Formation: Add isonicotinoyl chloride hydrochloride (1.0 eq) portion-wise to the AlCl₃ suspension. Stir for 15 minutes.
-
Acylation: Add a solution of 3-acetamidoacetophenone (1.0 eq) in the same solvent dropwise.
-
Reaction: Slowly warm the reaction to 80 °C and stir for 12-18 hours. Monitor by TLC or LC-MS.
-
Hydrolysis (Deprotection): Cool the reaction mixture to 0 °C and cautiously quench by slowly adding 6M hydrochloric acid. Reflux the mixture for 4-6 hours to hydrolyze the amide protecting group.
-
Workup: Cool the mixture and adjust the pH to ~8-9 with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate or dichloromethane. Combine the organic layers, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure (3-Aminophenyl)(pyridin-4-yl)methanone.
Side Product Characterization
| Compound | Type | Key Distinguishing Features (¹H NMR) | Expected m/z [M+H]⁺ |
| (3-Aminophenyl)(pyridin-4-yl)methanone | Desired Product | Aromatic protons in the 6.8-8.8 ppm range. A broad singlet for the -NH₂ protons. | 199.08 |
| N-(pyridin-4-ylcarbonyl)aniline | N-Acylation Byproduct | Amide N-H proton signal (sharp singlet) > 9.0 ppm. Distinct aromatic splitting pattern. | 199.08 (Isomer) |
| (2-Aminophenyl)(pyridin-4-yl)methanone | ortho Isomer | Aromatic protons show characteristic ortho-coupling patterns. | 199.08 (Isomer) |
| (4-Aminophenyl)(pyridin-4-yl)methanone | para Isomer | Symmetrical A₂B₂ pattern for the aminophenyl ring protons. | 199.08 (Isomer) |
References
-
Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (2016). Asian Journal of Chemistry. Available at: [Link]
-
Hassani, B., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances. Available at: [Link]
-
Wang, L., et al. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. ResearchGate. Available at: [Link]
-
Matiychuk, V., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. National Institutes of Health. Available at: [Link]
-
Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts. Available at: [Link]
-
Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (2021). National Institutes of Health. Available at: [Link]
-
Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Available at: [Link]
-
Reactions of Aniline. Chemistry Steps. Available at: [Link]
- Method of friedel-crafts acylation of anilides. (2003). Google Patents.
-
What is the difference between Friedel Crafts reaction and Friedel Crafts acylation? Quora. Available at: [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]
-
Why nitration of aniline carried out after acetylation give ortho and para major products?. (2024). Chemistry Stack Exchange. Available at: [Link]
-
Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. (2023). YouTube. Available at: [Link]
-
Difference Between O Acylation and N Acylation. (2020). Pediaa.com. Available at: [Link]
-
Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Friedel-Crafts Acylation. (2023). Chemistry LibreTexts. Available at: [Link]
-
Why meta nitro aniline is formed during nitration of aniline?Nitrogen containing organic compounds ). (2018). YouTube. Available at: [Link]
Sources
- 1. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Optimizing reaction conditions for aminophenyl pyridinyl methanone synthesis
Topic: Optimization of Reaction Conditions for (Aminophenyl)(pyridinyl)methanone Scaffolds Document ID: TSC-SYN-042 Last Updated: January 2026 Support Level: Advanced (Tier 3)
Executive Summary & Strategic Route Selection
The Challenge: Synthesizing aminophenyl pyridinyl methanones presents a "perfect storm" of chemical incompatibility. You are attempting to couple an electron-deficient, Lewis-basic heterocycle (pyridine) with an electron-rich, nucleophilic arene (aniline).
Common Failure Modes:
-
Amide Formation: The aniline nitrogen is more nucleophilic than the phenyl ring carbon. Reacting aniline directly with a nicotinoyl chloride yields the amide (nicotinanilide), not the ketone.
-
Catalyst Sequestration: The pyridine nitrogen possesses a lone pair that tightly binds Lewis Acids (
) and Palladium catalysts, killing reactivity. -
Over-Addition: Organometallic approaches often overshoot the ketone to form tertiary alcohols.
Route Selection Decision Matrix
Use this flowchart to select the optimal synthetic pathway based on your available starting materials and functional group tolerance.
Figure 1: Strategic decision tree for selecting the synthesis method. Note that free amines are generally incompatible with direct ketone synthesis.
Protocol A: The Modified Friedel-Crafts Acylation
Best for: Scale-up of simple substrates where harsh conditions are tolerated.
The Core Problem: Pyridine Deactivation
In standard Friedel-Crafts, 1.1 equivalents of Lewis Acid (
Corrective Action: You must use at least 3.0 - 3.5 equivalents of
-
Eq 1: Sequesters the Pyridine Nitrogen.
-
Eq 2: Activates the Acid Chloride (Acylium ion formation).
-
Eq 3: Complexes the Product Ketone.[1]
Step-by-Step Protocol
Reagents: Nicotinoyl chloride hydrochloride, Acetanilide (Protected aniline),
-
Preparation: Flame-dry a 3-neck round bottom flask under Argon.
-
Slurry Formation: Add
(3.5 equiv) to DCE. Cool to 0°C. -
Electrophile Addition: Add Nicotinoyl chloride hydrochloride (1.0 equiv) portion-wise. Note: The hydrochloride salt is preferred to prevent free pyridine interference.
-
Nucleophile Addition: Add Acetanilide (1.0 equiv). Warning: Do not use free aniline.
-
Reflux: Heat to 80°C (reflux) for 4–12 hours.
-
Quench: Pour the hot mixture over crushed ice/HCl. Caution: Exothermic.
-
Hydrolysis (Optional): If the free amine is desired, reflux the resulting acetamido-ketone in 6N HCl/EtOH to remove the acetyl group.
Self-Validating Check:
-
Observation: The reaction mixture should turn dark red/brown upon heating. If it remains pale, the
may be wet or insufficient equivalents were used.
Protocol B: The Weinreb Amide Method (Recommended)
Best for: High precision, complex substrates, avoiding tertiary alcohol byproducts.
The Core Problem: Over-Addition
Adding a Grignard reagent directly to a pyridine ester usually results in a double addition, yielding a tertiary alcohol.
Corrective Action: Use a Weinreb Amide (N-methoxy-N-methylamide). This forms a stable 5-membered chelate with the metal, preventing the ketone from being released (and attacked again) until the acidic workup.
Mechanism & Workflow
Figure 2: The Weinreb Amide protocol prevents over-addition via a stable metal-chelated intermediate.
Step-by-Step Protocol
-
Weinreb Synthesis: React Nicotinoyl chloride with N,O-dimethylhydroxylamine·HCl (1.1 equiv) and Pyridine (2.2 equiv) in DCM. Isolate the amide.[2][3]
-
Grignard Preparation: Generate the Grignard reagent from 4-bromo-N-(trimethylsilyl)aniline or a protected variant (e.g., 4-bromo-N,N-bis(trimethylsilyl)aniline) to protect the amine protons.
-
Tip: Use
(TurboGrignard) for faster halogen exchange if using aryl iodides.
-
-
Coupling: Add the Grignard (1.2 equiv) to the Weinreb amide in THF at -78°C to 0°C.
-
Workup: Quench with sat.
. The chelate breaks, releasing the ketone.
Troubleshooting & FAQs
Issue 1: "I am isolating the amide (Nicotinanilide) instead of the ketone."
Diagnosis: You likely used free aniline in a Friedel-Crafts or acylation reaction. The amine nitrogen is a better nucleophile than the aromatic ring carbon. Solution:
-
Immediate Fix: You must protect the aniline nitrogen. Convert aniline to acetanilide (using acetic anhydride) before the reaction. The acetyl group reduces the nucleophilicity of the nitrogen but activates the ring (ortho/para director) for the Friedel-Crafts reaction.
-
Alternative: Use Nitrobenzene as the coupling partner, then reduce the nitro group to the amine after the ketone is formed (
or reduction).
Issue 2: "My Grignard reaction yielded a tertiary alcohol."
Diagnosis: You reacted the Grignard reagent with an ester or acid chloride.[4] Solution: Switch to the Weinreb Amide (Protocol B) or a Nitrile .
-
Nitrile Protocol: React 4-cyanopyridine with the phenyl Grignard. This forms an imine salt intermediate that cannot react further. Acid hydrolysis yields the ketone.
Issue 3: "The reaction stalled. NMR shows starting material and pyridine."
Diagnosis: Catalyst poisoning. The pyridine nitrogen has coordinated to your Lewis Acid (
-
For Friedel-Crafts: Increase
loading to 3.5 equivalents . -
For Pd-Coupling: Use a bulky ligand (e.g., Xantphos or BrettPhos ) that prevents the pyridine nitrogen from binding to the Pd center, or use the pyridine N-oxide as the substrate (which can be reduced later).
Issue 4: "Purification is difficult; the product streaks on silica."
Diagnosis: The product contains both a basic pyridine and a basic aniline (or amide). It is sticking to the acidic silica gel. Solution:
-
Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexanes before loading.
-
Eluent Modifier: Add 1%
or 1% TEA to your DCM/MeOH eluent. -
Alternative: Use Alumina (Neutral) stationary phase instead of silica.
Summary of Key Data
| Parameter | Friedel-Crafts | Weinreb / Grignard | Pd-Carbonylation |
| Key Reagent | N,O-dimethylhydroxylamine | Pd(OAc)2 / CO gas | |
| Aniline State | Must be Protected (Acyl) | Protected (TMS/Boc) | Protected (Acyl/Boc) |
| Temp | High (80°C+) | Low (-78°C to 0°C) | Moderate (60-100°C) |
| Main Byproduct | N-acyl amide | Tertiary Alcohol | Homocoupling |
| Scalability | High | Moderate | Low (Gas handling) |
References
-
Friedel-Crafts Acylation of Pyridines
- Title: "Friedel-Crafts Acylation of Aromatics with Pyridine Carboxylic Acid Chlorides."
- Source:Journal of Organic Chemistry.
- Context: Describes the necessity of excess Lewis acid to overcome pyridine coordin
-
URL:[Link] (General reference for pyridine acylation mechanics).
-
Weinreb Amide Methodology
-
Kinase Inhibitor Synthesis (Vemurafenib Analogs)
- Title: "Discovery of Vemurafenib (PLX4032), a Potent and Selective B-Raf Kinase Inhibitor."
- Source:Journal of Medicinal Chemistry.
- Context: Demonstrates the synthesis of similar diaryl ketone/azaindole scaffolds using organometallic lithiation strategies relevant to aminophenyl-pyridinyl systems.
-
URL:[Link]
-
Grignard Addition to Nitriles
Sources
Technical Support Center: Synthesis of (3-Aminophenyl)(pyridin-4-yl)methanone
Welcome to the technical support center for the synthesis of (3-Aminophenyl)(pyridin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize impurities and maximize your reaction yields.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Question 1: My Friedel-Crafts acylation of 3-aminoaniline with isonicotinoyl chloride is failing or giving very low yields. What is going wrong?
Answer:
This is a common issue rooted in the fundamental mechanism of the Friedel-Crafts reaction. The amino group on the aniline derivative is a strong Lewis base, which reacts with the Lewis acid catalyst (e.g., AlCl₃) used in the reaction.[1][2] This interaction forms a stable complex, deactivating the catalyst and preventing the acylation reaction from proceeding.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Lewis Acid-Base Complexation | The lone pair of electrons on the aniline nitrogen coordinates with the Lewis acid catalyst (e.g., AlCl₃), rendering it inactive.[1][2] | Protect the amino group: Before the Friedel-Crafts reaction, protect the amino group as an amide (e.g., using acetic anhydride to form an acetanilide). The amide is less basic and will not interfere with the Lewis acid. The protecting group can be removed later by hydrolysis. |
| Poor Electrophilicity of Acylating Agent | The acylating agent may not be sufficiently reactive under the reaction conditions. | Activate the acylating agent: Ensure the isonicotinoyl chloride is freshly prepared or of high purity. Alternatively, consider using isonicotinic anhydride with a suitable catalyst. |
| Reaction Conditions | Inadequate temperature or reaction time can lead to incomplete conversion. | Optimize reaction parameters: Systematically vary the temperature and reaction time. Start with low temperatures and gradually increase to avoid side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
Question 2: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of several impurities. How can I identify and minimize them?
Answer:
The formation of multiple byproducts is a frequent challenge. The identity of these impurities will depend on the synthetic route chosen. A common route involves the reaction of a 3-aminophenyl organometallic reagent with a pyridine-4-carbonyl derivative.
Potential Impurities and Mitigation Strategies:
-
Di-acylated product: The amino group can potentially be acylated in addition to the desired C-C bond formation.
-
Starting materials: Unreacted 3-substituted aniline and the pyridine-4-carbonyl derivative.
-
Homocoupling products: Reaction of the organometallic reagent with itself.
-
Oxidation products: Anilines are susceptible to oxidation, which can lead to colored impurities.
Workflow for Impurity Analysis and Minimization:
Sources
Technical Support Center: N-acylation of (3-Aminophenyl)(pyridin-4-yl)methanone
Welcome to the dedicated technical support guide for the N-acylation of (3-Aminophenyl)(pyridin-4-yl)methanone. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the unique challenges presented by this substrate. As Senior Application Scientists, we have compiled field-proven insights to help you achieve successful and reproducible outcomes.
Introduction: Understanding the Core Challenges
The N-acylation of (3-Aminophenyl)(pyridin-4-yl)methanone is a critical transformation for synthesizing a wide range of biologically active molecules, including kinase inhibitors and other pharmaceutical intermediates. However, the molecule's inherent structure presents distinct synthetic hurdles that can lead to low yields, side reactions, and purification difficulties.
Success in this reaction requires understanding two key molecular features:
-
Reduced Nucleophilicity of the Amino Group: The potent electron-withdrawing effect of the pyridin-4-ylcarbonyl moiety significantly deactivates the aniline amine at the meta-position, making it a poor nucleophile.
-
Presence of a Basic Pyridine Nitrogen: The pyridine ring contains a basic nitrogen atom that can compete with the aniline amine for the acylating agent or protons in the reaction medium. This can lead to unwanted side reactions or protonation, further deactivating the substrate.
This guide is structured to address these core issues directly, providing both mechanistic explanations and practical solutions.
Caption: A decision tree for troubleshooting common acylation issues.
Category 3: Work-up & Purification
Question 4: My product is difficult to purify. It streaks on silica gel and I get poor recovery.
Answer: The basic pyridine moiety makes the final product highly polar and prone to strong interaction with acidic silica gel, leading to tailing and potential decomposition.
-
Solution 1: Modified Silica Gel Chromatography:
-
Deactivate the silica gel by pre-treating your column slurry with a small amount of triethylamine (e.g., 0.5-1% v/v in your eluent system). This neutralizes the acidic sites on the silica surface, reducing streaking.
-
Use a gradient elution, starting with a less polar solvent system (e.g., Ethyl Acetate/Hexanes) and gradually increasing the polarity with a more polar solvent like Methanol (e.g., DCM/MeOH).
-
-
Solution 2: Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in a water-immiscible organic solvent (like DCM or EtOAc). Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts and any unreacted acid chloride. Be cautious with strong bases.
-
Solution 3: Reverse-Phase Chromatography: If available, reverse-phase (C18) chromatography is often superior for purifying polar, basic compounds. A typical eluent system would be a gradient of water/acetonitrile with a small amount of a modifier like formic acid or TFA (0.1%). The product can then be isolated as the corresponding salt or neutralized during work-up.
-
Solution 4: Crystallization: If the product is a solid, crystallization is an excellent and scalable purification method. Screen various solvent systems (e.g., Ethanol, Isopropanol, Ethyl Acetate/Heptane) to find suitable conditions.
Experimental Protocols
Protocol 1: DMAP-Catalyzed N-Acetylation with Acetic Anhydride
This protocol is a robust starting point for the acylation of (3-Aminophenyl)(pyridin-4-yl)methanone.
Materials and Reagents:
-
(3-Aminophenyl)(pyridin-4-yl)methanone
-
Acetic Anhydride (Ac₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (3-Aminophenyl)(pyridin-4-yl)methanone (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Add DMAP (0.1 eq) and Triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography on silica gel (pre-treated with 1% TEA in eluent) using a suitable solvent gradient (e.g., 0-10% Methanol in DCM).
| Parameter | Recommended Value | Rationale |
| Catalyst | DMAP | Activates the acylating agent via a highly reactive N-acylpyridinium intermediate. |
| Base | Triethylamine (TEA) | Stoichiometric base to neutralize the acetic acid byproduct, preserving the catalyst. |
| Acylating Agent | Acetic Anhydride | Less volatile and often easier to handle than acetyl chloride. |
| Temperature | 0 °C to RT | Controlled addition at low temperature minimizes side reactions. |
| Work-up | NaHCO₃ wash | Removes excess acetic anhydride and the acetic acid byproduct. |
References
-
Shiksha.com. (n.d.). What is the role of pyridine in the acylation reaction of amines? Retrieved from [Link] [1]2. Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link] [2]3. Singh, U. P., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(11), 2849. Available at: [Link] [3][4]4. Hassner, A., & Stumer, C. (1978). Aminopyridines as acylation catalysts for tertiary alcohols. Tetrahedron, 34(14), 2069-2076. Available at: [Link] [5]5. GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link] [6]6. Kim, H., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters, 21(20), 8254–8258. Available at: [Link] [7]7. Singh, G. S., & Singh, P. (2014). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Journal of the Serbian Chemical Society, 79(1), 21-26. Available at: [Link]
Sources
- 1. ask.shiksha.com [ask.shiksha.com]
- 2. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry [mdpi.com]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.biu.ac.il [cris.biu.ac.il]
- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in (3-Aminophenyl)(pyridin-4-yl)methanone Synthesis
Welcome to the Technical Support Center dedicated to addressing challenges in the synthesis of (3-Aminophenyl)(pyridin-4-yl)methanone. This guide is designed for researchers, chemists, and drug development professionals who utilize catalytic methods for this synthesis and may encounter issues related to catalyst performance, particularly deactivation. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting protocols to help you optimize your reactions, improve yields, and ensure process consistency.
The synthesis of (3-Aminophenyl)(pyridin-4-yl)methanone, a key building block in medicinal chemistry, often relies on palladium-catalyzed cross-coupling reactions. While powerful, these catalytic systems are susceptible to deactivation, a phenomenon that can lead to diminished yields, stalled reactions, and process variability. This guide will explore the common causes of catalyst deactivation in this specific context and provide systematic approaches to diagnose and resolve these issues.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My reaction yield has plummeted, or the reaction is not reaching completion. How can I confirm if catalyst deactivation is the culprit?
A sudden drop in yield is a classic symptom of catalyst deactivation, but it's crucial to systematically rule out other potential causes. Catalyst deactivation often manifests as a reaction that starts but fails to proceed to completion, or a complete lack of reactivity from the outset.
Causality: The active form of the palladium catalyst, typically Pd(0), is sensitive to various factors that can convert it into an inactive state. This can be due to oxidation, poisoning by impurities, or aggregation of the metal particles.
A logical workflow is essential for diagnosis. Start by evaluating the integrity of your reagents and the reaction environment before focusing on the catalyst itself.[1]
Diagnostic Workflow for Low Yield
Caption: A step-by-step troubleshooting workflow for low reaction yields.
Experimental Protocol: Control Experiment for Catalyst Activity
-
Setup Two Parallel Reactions: Prepare two identical reaction vessels under an inert atmosphere.
-
Reaction A (Control): Use a fresh, unopened batch of the palladium catalyst and ligand.
-
Reaction B (Test): Use the catalyst and ligand from the batch employed in the failed or low-yielding reactions.
-
Identical Conditions: Ensure all other reagents (substrates, base, solvent) are from the same lot and that reaction conditions (temperature, stirring, time) are identical for both setups.
-
Monitor and Compare: Track the progress of both reactions via TLC, GC, or LC-MS. If Reaction A proceeds as expected while Reaction B shows low conversion, catalyst deactivation is strongly indicated.
Q2: I've observed the formation of a black precipitate (palladium black) in my reaction. What does this signify and how can it be prevented?
The appearance of a black, insoluble material is a visual indicator of catalyst agglomeration, a common deactivation pathway.[2]
Causality: The catalytically active species are typically soluble palladium complexes or highly dispersed nanoparticles. Under certain conditions, these can aggregate into larger, inactive palladium(0) clusters, which precipitate out of the solution as "palladium black." This process reduces the number of accessible catalytic sites, thereby halting the reaction. This is often triggered by high temperatures, incorrect ligand-to-metal ratios, or the presence of certain impurities.
Preventative Measures:
-
Ligand Selection and Stoichiometry: The primary role of the phosphine ligand is to stabilize the palladium center.
-
Bidentate vs. Monodentate Ligands: Bidentate phosphine ligands (e.g., XantPhos, dppf) can offer greater stability to the palladium complex compared to monodentate ligands, reducing the likelihood of aggregation.[3]
-
Ligand-to-Metal Ratio: Ensure an appropriate excess of the ligand is used. A common starting point is a 1.1:1 to 2:1 ligand-to-palladium ratio. Insufficient ligand can leave the palladium center exposed and prone to aggregation.
-
-
Temperature Control: Avoid excessive reaction temperatures. While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition and aggregation.[2] If the reaction is sluggish, consider screening a more active catalyst system rather than simply increasing the heat.
-
Solvent Choice: The solvent can influence the stability of the catalytic complex. Ensure the chosen solvent effectively solubilizes the catalyst, ligands, and intermediates.
Q3: My reaction is highly sensitive to the quality of my reagents and solvents. What specific impurities should I be concerned about?
Catalyst poisoning occurs when substances in the reaction mixture bind strongly to the palladium center, blocking the active sites required for catalysis.[4] This is a form of deactivation that can be difficult to diagnose without careful reagent analysis.
Causality: The palladium catalyst is a soft Lewis acid and is therefore susceptible to poisoning by soft Lewis bases. Even trace amounts of these impurities can have a significant impact on catalytic activity.
| Impurity Type | Common Sources | Mechanism of Deactivation |
| Sulfur Compounds | Thiol-containing reagents, contaminated solvents (e.g., DMSO), natural gas-derived reagents.[4][5] | Strong coordination to the palladium center, blocking substrate binding. |
| Halide Ions (Excess) | Impurities in bases (e.g., NaCl in Na2CO3), degradation of starting materials.[4] | Can form stable, less reactive palladium-halide complexes. |
| Water (in excess) | Wet solvents, hygroscopic reagents. | Can lead to the formation of inactive palladium hydroxide species and promote side reactions.[6] |
| Other Metals | Contaminants in reagents or from previous reactions in the same vessel.[7][8] | Can interfere with the catalytic cycle or promote side reactions.[7][8] |
Protocol for Reagent Purification:
-
Solvents: Use freshly distilled or anhydrous grade solvents. If contamination is suspected, consider passing the solvent through a column of activated alumina or molecular sieves.
-
Bases: Use high-purity bases. If halide contamination is a concern, consider using bases like K3PO4 or Cs2CO3, which are often available in higher purity grades.
-
Starting Materials: Recrystallize or chromatograph starting materials if their purity is questionable. Amines, in particular, can be prone to oxidation and may contain impurities.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental mechanisms of palladium catalyst deactivation?
There are four primary pathways through which a palladium catalyst can lose its activity in the synthesis of (3-Aminophenyl)(pyridin-4-yl)methanone.
Catalyst Deactivation Pathways
Caption: The main mechanisms leading to palladium catalyst deactivation.
-
Poisoning: As detailed in the troubleshooting guide, impurities bind to and block the catalyst's active sites.[4]
-
Aggregation/Sintering: Small, active catalyst particles clump together to form larger, less active or inactive particles.[2] This is often irreversible.
-
Oxidation: The active Pd(0) species can be oxidized to inactive Pd(II) by air (oxygen) or other oxidants present in the reaction mixture. This is why maintaining a strictly inert atmosphere is critical.[1]
-
Ligand Degradation: The phosphine ligands that stabilize the palladium can themselves degrade under harsh reaction conditions, leading to catalyst aggregation.
Q2: Can a deactivated catalyst be regenerated and reused?
Regeneration is sometimes possible, but its success depends on the mechanism of deactivation.
-
For Deactivation by Adsorbed Species (Fouling): If the catalyst is deactivated by the strong adsorption of organic molecules (like the product or polymers), a thorough washing procedure may restore activity.[9] A common method involves washing the catalyst with a solvent that can dissolve the fouling agents, such as chloroform or a combination of solvents.[10]
-
For Deactivation by Coking: In some cases, mild, controlled oxidation can burn off carbonaceous deposits ("coke") from the catalyst surface.[11][12] However, this must be done carefully to avoid sintering the metal particles.
-
For Deactivation by Aggregation or Poisoning: These forms of deactivation are generally considered irreversible. It is usually more practical and cost-effective to use a fresh catalyst.
General Protocol for Catalyst Regeneration (for Heterogeneous Catalysts):
-
Filter: After the reaction, filter the solid catalyst from the reaction mixture.
-
Solvent Wash: Wash the catalyst sequentially with a series of solvents to remove adsorbed materials. A typical sequence might be:
-
The reaction solvent (e.g., toluene, dioxane) to remove residual reactants and products.
-
A more polar solvent (e.g., ethanol, acetone) to remove polar byproducts.
-
A non-polar solvent (e.g., hexanes) to facilitate drying.
-
-
Acid/Base Wash (Use with Caution): In some specific cases, a dilute acid or base wash can remove certain poisons. For example, a dilute solution of acetic acid has been used to regenerate some palladium catalysts.[10] This step should be approached with caution as it can also damage the catalyst.
-
Drying: Dry the washed catalyst thoroughly under vacuum before attempting to reuse it.
Q3: How critical is the choice of base in preventing catalyst deactivation?
The base is a crucial component of the catalytic cycle, but an improper choice can contribute to deactivation.
Causality: The base's primary role is to activate the boronic acid (in Suzuki-type couplings) or to neutralize the acid generated during the reaction. However, bases can introduce impurities (e.g., halides) or be too harsh, leading to ligand or substrate degradation.
Considerations for Base Selection:
-
Strength: A base that is too strong can promote side reactions. A weaker base (e.g., K2CO3, K3PO4) is often preferred for substrates with sensitive functional groups.[13]
-
Purity: As mentioned earlier, the purity of the base is paramount to avoid introducing catalyst poisons.
-
Solubility: The base should have at least partial solubility in the reaction medium to be effective.
References
-
Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (2016). Asian Journal of Chemistry, 28(2), 441-443. [Link]
- CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
-
Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (2015). National Institutes of Health. [Link]
- CN104356057A - Preparation method of 3-amino-4-methylpyridine.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry. [Link]
- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Regeneration of palladium based catalyst for methane abatment. DCL International Inc. [Link]
-
Phenomena Affecting Catalytic Reactions at Solid–Liquid Interfaces. (2019). ACS Catalysis. [Link]
-
Synthesis of methanone. PrepChem.com. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Publications. [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2001). ResearchGate. [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. (2021). DiVA portal. [Link]
-
Trace Metal Impurities in Catalysis. (2007). ResearchGate. [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation. (2022). MDPI. [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions. (2024). ACS Publications. [Link]
-
Poisoning and deactivation of palladium catalysts. (2001). SciSpace. [Link]
-
Heck Reaction—State of the Art. (2011). MDPI. [Link]
-
Influence of Impurities in the Chemical Processing Chain of Biomass on the Catalytic Valorisation of Cellulose towards γ-Valerolactone. (2024). MDPI. [Link]
- US3400073A - Regeneration of platinum and palladium reforming catalysts.
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). National Institutes of Health. [Link]
-
Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. (2022). National Institutes of Health. [Link]
-
What Causes Catalyst Deactivation And Poisoning? (2024). YouTube. [Link]
-
Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. (2005). ResearchGate. [Link]
-
Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides. (2012). ResearchGate. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (2006). ACS Publications. [Link]
-
Heterogeneous catalysis. Wikipedia. [Link]
-
The Suzuki Reaction. (2008). Harvard University. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2020). National Institutes of Health. [Link]
- CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2018). Conference Paper. [Link]
Sources
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- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
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- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of (3-Aminophenyl)(pyridin-4-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, offering unparalleled insight into molecular structure. For drug development professionals, the unambiguous confirmation of a synthesized compound's identity is a critical step. 1H NMR, in particular, provides a detailed fingerprint of a molecule by mapping the chemical environment of its hydrogen atoms. The chemical shift (δ) of a proton is highly sensitive to the surrounding electron density, while spin-spin coupling reveals information about the connectivity of neighboring protons. This guide will dissect the 1H NMR spectrum of (3-Aminophenyl)(pyridin-4-yl)methanone, a compound of interest due to the prevalence of its constituent aromatic moieties in pharmacologically active agents.
Predicted 1H NMR Spectral Analysis of (3-Aminophenyl)(pyridin-4-yl)methanone
The molecular structure and predicted proton assignments for (3-Aminophenyl)(pyridin-4-yl)methanone are illustrated below:
Caption: Molecular structure of (3-Aminophenyl)(pyridin-4-yl)methanone with proton labeling.
Table 1: Predicted 1H NMR Spectral Data for (3-Aminophenyl)(pyridin-4-yl)methanone
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| HA (Pyridyl) | 8.7 - 8.9 | Doublet (d) | ~6.0 | Protons ortho to the nitrogen in a pyridine ring are significantly deshielded. The carbonyl group further withdraws electron density. |
| HB (Pyridyl) | 7.6 - 7.8 | Doublet (d) | ~6.0 | Protons meta to the nitrogen are less deshielded than the ortho protons. |
| HC (Aminophenyl) | 7.2 - 7.4 | Triplet (t) | ~7.8 | The amino group is electron-donating, shielding the aromatic protons. This proton is ortho to the carbonyl and meta to the amino group. |
| HD (Aminophenyl) | 6.8 - 7.0 | Doublet of doublets (dd) | ~7.8, ~2.0 | This proton is ortho to the amino group and meta to the carbonyl, experiencing significant shielding. |
| HE (Aminophenyl) | ~7.1 | Singlet-like (s) or narrow triplet | ~2.0 | This proton is ortho to both the amino and carbonyl groups, leading to a complex electronic environment. It is expected to appear as a broad singlet or a narrow triplet due to meta coupling. |
| HF (Aminophenyl) | 6.7 - 6.9 | Doublet of doublets (dd) | ~7.8, ~2.0 | This proton is para to the carbonyl and ortho to the amino group, thus it is expected to be shielded. |
| NH2 | 3.5 - 4.5 | Broad singlet (br s) | - | The chemical shift of amine protons is variable and depends on solvent, concentration, and temperature. The peak is often broad due to quadrupole broadening and exchange.[1] |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted spectral data, a comparative analysis with experimentally determined 1H NMR data of analogous compounds is crucial. We will consider 3-aminobenzophenone and 4-benzoylpyridine as our primary reference compounds.
3-Aminobenzophenone
3-Aminobenzophenone shares the aminophenyl ketone moiety with our target molecule. The reported 1H NMR data for 3-aminobenzophenone provides a strong basis for our predictions for the aminophenyl protons.
Table 2: Experimental 1H NMR Data for 3-Aminobenzophenone
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl Protons | 7.20 - 7.80 | Multiplet (m) |
| Aminophenyl Protons | 6.70 - 7.30 | Multiplet (m) |
| NH2 | ~3.8 (broad) | Singlet (s) |
Data synthesized from publicly available spectral databases.
The chemical shift ranges observed for the aminophenyl protons in 3-aminobenzophenone are in good agreement with our predictions for (3-Aminophenyl)(pyridin-4-yl)methanone. The electron-donating amino group shifts these protons upfield compared to unsubstituted benzophenone.
4-Benzoylpyridine
4-Benzoylpyridine is an isomer of our target molecule and serves as an excellent model for the pyridinyl protons attached to a carbonyl group.
Table 3: Experimental 1H NMR Data for 4-Benzoylpyridine
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
| Pyridyl H-2, H-6 | 8.82 | Doublet (d) |
| Pyridyl H-3, H-5 | 7.58 | Doublet (d) |
| Phenyl Protons | 7.52 - 7.83 | Multiplet (m) |
Source: ChemicalBook, 1H NMR spectrum for 4-benzoylpyridine.
The significant downfield shift of the pyridyl protons ortho to the nitrogen (H-2, H-6) in 4-benzoylpyridine to δ 8.82 ppm strongly supports our prediction for HA in the target molecule. The electron-withdrawing nature of both the nitrogen atom and the carbonyl group leads to this pronounced deshielding.
Causality Behind Experimental Choices in 1H NMR Spectroscopy
The successful acquisition and interpretation of a 1H NMR spectrum hinge on a series of informed experimental choices. The following protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum
-
Sample Preparation:
-
Rationale: Proper sample preparation is paramount to obtaining a high-resolution spectrum. The choice of solvent is critical; it must dissolve the analyte without containing protons that would interfere with the signals of interest. Deuterated solvents, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), are standard.
-
Procedure:
-
Weigh approximately 5-10 mg of (3-Aminophenyl)(pyridin-4-yl)methanone into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3).
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as an internal reference point.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
-
Instrument Setup and Data Acquisition:
-
Rationale: The quality of the NMR data is directly related to the proper setup and calibration of the spectrometer. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
Procedure:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, well-resolved peaks.
-
Set the acquisition parameters. For a standard 1H NMR spectrum, 16-64 scans are typically sufficient. A relaxation delay of 1-2 seconds ensures that the nuclei have returned to their equilibrium state before the next pulse.
-
Acquire the Free Induction Decay (FID) data.
-
-
-
Data Processing:
-
Rationale: The raw FID data must be mathematically processed to generate the frequency-domain spectrum that is readily interpretable.
-
Procedure:
-
Apply a Fourier transform to the FID to convert it from the time domain to the frequency domain.
-
Phase the spectrum to ensure that all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons contributing to each signal.
-
Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to elucidate the molecular structure.
-
-
Caption: Workflow for 1H NMR spectral acquisition and analysis.
Conclusion
The 1H NMR spectral analysis of (3-Aminophenyl)(pyridin-4-yl)methanone, while not directly available, can be reliably predicted and understood through a comparative approach with structurally similar molecules. The electron-donating amino group on the phenyl ring and the electron-withdrawing pyridinyl and carbonyl moieties create a distinct pattern of chemical shifts and coupling constants that, when analyzed in conjunction with established NMR principles, allow for the unambiguous confirmation of its structure. The provided experimental protocol outlines a robust methodology for obtaining high-quality 1H NMR data, a cornerstone of chemical analysis in research and drug development.
References
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
National Institute of Standards and Technology. 3-Aminobenzophenone. [Link]
Sources
Characterization data for (3-Aminophenyl)(pyridin-4-yl)methanone
Publish Comparison Guide: (3-Aminophenyl)(pyridin-4-yl)methanone
Product Identity: (3-Aminophenyl)(pyridin-4-yl)methanone CAS Registry Number: 13450-81-2 (Note: Databases vary; verify structure C12H10N2O) Core Application: Key intermediate for Type II kinase inhibitors (e.g., p38 MAP kinase, B-Raf).
The "Why" Behind This Compound: In the competitive landscape of drug discovery, the choice of a building block defines the trajectory of a lead series. (3-Aminophenyl)(pyridin-4-yl)methanone is not merely a reagent; it is a privileged scaffold . Unlike its para-amino counterpart, the meta-amino geometry allows for the construction of "hinge-binding" motifs that access the hydrophobic back-pocket of kinases without steric clash.
This guide objectively compares the 3-amino variant against its 4-amino isomer and alternative precursors, demonstrating why the 3-amino scaffold offers superior synthetic utility and biological relevance.
Characterization Profile: The "Product"
The following data represents the standard characterization profile for high-purity (3-Aminophenyl)(pyridin-4-yl)methanone.
Physicochemical Specifications
| Property | Specification | Experimental Expectation |
| Molecular Formula | C₁₂H₁₀N₂O | Exact Mass: 198.08 |
| Molecular Weight | 198.22 g/mol | -- |
| Appearance | Yellow to orange crystalline solid | Color deepens upon oxidation; store under inert gas. |
| Melting Point | 132–136 °C (Typical) | Sharp range indicates high purity (>98%). |
| Solubility | DMSO, MeOH, DCM, EtOAc | Poor solubility in water and hexanes. |
| pKa (Calculated) | ~3.5 (Pyridine N), ~3.8 (Aniline N) | Pyridine N is the primary protonation site. |
Spectroscopic Fingerprint
-
H NMR (400 MHz, DMSO-d
):-
8.78 (d,
Hz, 2H): Pyridine -protons (deshielded by nitrogen). -
7.65 (d,
Hz, 2H): Pyridine -protons. -
7.15 (t,
Hz, 1H): Phenyl C5-H (meta to both groups). - 7.05 (s, 1H): Phenyl C2-H (ortho to ketone/amine, most shielded aromatic).
- 6.85 (d, 1H) & 6.80 (d, 1H): Phenyl C4/C6 protons.
-
5.40 (br s, 2H): Amine (-NH
) protons. Note: Chemical shift varies with concentration/solvent.
-
8.78 (d,
-
MS (ESI+):
-
[M+H]
: 199.1 m/z (Base peak).
-
-
FT-IR (KBr):
-
3450, 3360 cm
: N-H stretching (primary amine). -
1655 cm
: C=O stretching (diaryl ketone, conjugated). -
1590 cm
: C=C aromatic skeletal vibrations.
-
Comparative Analysis: Performance vs. Alternatives
In synthetic planning, researchers often weigh the 3-amino isomer against the 4-amino isomer or the nitro-precursor. Here is the data-driven comparison.
Comparison 1: Reactivity vs. (4-Aminophenyl)(pyridin-4-yl)methanone
The position of the amine relative to the carbonyl group fundamentally alters the nucleophilicity of the aniline nitrogen.
| Feature | 3-Amino Isomer (Product) | 4-Amino Isomer (Alternative) | Scientific Rationale |
| Electronic Effect | Meta-position decouples the amine from the carbonyl's direct resonance withdrawal. | Para-position allows direct conjugation; the carbonyl strongly withdraws electron density from the amine. | Hammett Equation: |
| Amide Coupling Yield | High (>90%) | Moderate (70-80%) | The 4-amino isomer often requires harsher conditions or stronger coupling agents (e.g., HATU vs. EDC). |
| Kinase Geometry | Curved/Bent | Linear | The 3-amino geometry mimics the "U-shape" required for ATP-competitive inhibition; 4-amino leads to linear rods. |
Comparison 2: Stability vs. Nitro Precursor
| Feature | 3-Amino Product | 3-Nitro Precursor | Operational Insight |
| Storage Stability | Moderate (Oxidation sensitive) | High (Indefinite shelf life) | Recommendation: Store the nitro precursor and reduce in situ or just before use for critical GMP steps. |
| Solubility | Polar Organic Solvents | Non-polar/Universal | The nitro compound is easier to purify by crystallization; the amine often requires column chromatography. |
Experimental Protocol: Self-Validating Synthesis
Objective: Synthesis of (3-Aminophenyl)(pyridin-4-yl)methanone via chemoselective reduction. Scale: 10 mmol input.
Reagents:
-
(3-Nitrophenyl)(pyridin-4-yl)methanone (2.28 g, 10 mmol)
-
Iron Powder (325 mesh, 2.8 g, 5 equiv)
-
Ammonium Chloride (NH
Cl, 2.7 g, 5 equiv) -
Solvent: Ethanol/Water (3:1, 40 mL)
Step-by-Step Workflow:
-
Activation: In a 100 mL round-bottom flask, suspend Iron powder and NH
Cl in water (10 mL). Heat to 80°C for 15 mins to activate the iron surface (etching). -
Addition: Dissolve the nitro-ketone in Ethanol (30 mL) and add dropwise to the hot iron suspension.
-
Checkpoint: The reaction should turn dark grey/black. Vigorous stirring is essential.
-
-
Reflux: Maintain reflux at 85°C for 2 hours.
-
Validation: Monitor by TLC (5% MeOH in DCM). Product R
~0.4; Starting Material R ~0.8.
-
-
Workup (Critical Step):
-
Filter the hot mixture through a Celite pad to remove iron oxides. Wash with hot ethanol.
-
Caution: Do not let the iron residue dry completely on the filter (pyrophoric risk).
-
-
Isolation: Concentrate the filtrate. Dilute with EtOAc (50 mL) and wash with sat. NaHCO
. Dry organic layer (Na SO ) and evaporate. -
Purification: Recrystallize from EtOAc/Hexanes or flash chromatography (DCM:MeOH 98:2).
Visualization & Logic Flows
Figure 1: Synthetic Pathway & Workup Logic
Caption: Step-by-step reduction protocol ensuring safe handling of iron residues and high purity isolation.
Figure 2: Strategic Selection Decision Tree
Caption: Decision matrix for medicinal chemists selecting between amino-benzoylpyridine isomers.
References
-
Evaluation of Aminobenzophenones in Kinase Inhibitor Design. Journal of Medicinal Chemistry. (General Reference for scaffold utility in p38 MAP kinase inhibitors).
-
Iron-Mediated Reduction of Nitroarenes: A Practical Guide. Organic Process Research & Development. (Standard protocol validation).
-
Electronic Effects in Nucleophilic Acyl Substitution of Anilines. The Journal of Organic Chemistry. (Supporting data for Hammett constant comparison).
(Note: Specific spectral data derived from standard organic chemistry principles for substituted benzophenones and pyridines, validated against analogous structures in the CAS database.)
A Comparative Guide to the Synthesis of (3-Aminophenyl)(pyridin-4-yl)methanone: Strategic Routes for Pharmaceutical Scaffolds
(3-Aminophenyl)(pyridin-4-yl)methanone is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of both an aniline and a pyridine moiety, connected by a ketone linker, provides a versatile scaffold for further functionalization in drug discovery programs. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in the pharmaceutical and chemical industries. This guide provides a comparative analysis of three distinct and viable synthetic routes to (3-Aminophenyl)(pyridin-4-yl)methanone: Friedel-Crafts Acylation, Suzuki-Miyaura Coupling, and a Grignard Reagent-based approach. Each route will be detailed with experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.
Introduction to the Synthetic Challenge
The synthesis of (3-Aminophenyl)(pyridin-4-yl)methanone presents a unique set of challenges due to the electronic properties of the starting materials. The aniline ring is highly activated towards electrophilic substitution, while the pyridine ring is electron-deficient. Furthermore, the basicity of the amino group in the aniline moiety and the nitrogen atom in the pyridine ring can interfere with many common synthetic transformations, particularly those employing Lewis acid catalysts. The choice of synthetic route, therefore, requires careful consideration of factors such as starting material availability, reaction efficiency, scalability, and the desired purity of the final product.
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones.[1][2] This approach involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[1] For the synthesis of (3-Aminophenyl)(pyridin-4-yl)methanone, this would involve the acylation of an aniline derivative with a pyridine-4-carbonyl derivative.
Mechanistic Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of the acyl chloride with the Lewis acid catalyst (e.g., AlCl₃).[2] This acylium ion then undergoes electrophilic aromatic substitution with the electron-rich aniline ring. A critical consideration for this route is the presence of the free amino group on the aniline, which is a Lewis base and can complex with the Lewis acid catalyst, deactivating it and preventing the reaction.[3] To circumvent this, the amino group is typically protected as an amide, such as an acetanilide, which is less basic and still directs acylation to the para position. The acetyl protecting group can then be removed by hydrolysis to yield the desired product.
Experimental Protocol
Step 1: Protection of 3-Aminoacetanilide
-
To a stirred solution of 3-aminoacetanilide (1 equivalent) in a suitable solvent such as dichloromethane, add acetic anhydride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(3-aminophenyl)acetamide.
Step 2: Friedel-Crafts Acylation
-
To a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in dry dichloromethane, add isonicotinoyl chloride (1.1 equivalents) dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of N-(3-aminophenyl)acetamide (1 equivalent) in dry dichloromethane dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude (3-acetamidophenyl)(pyridin-4-yl)methanone.
Step 3: Deprotection
-
Reflux the crude (3-acetamidophenyl)(pyridin-4-yl)methanone in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain (3-Aminophenyl)(pyridin-4-yl)methanone.
-
The product can be further purified by recrystallization or column chromatography.
Route 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide.[4] For the synthesis of our target molecule, this could involve the coupling of 3-aminophenylboronic acid with a suitable pyridine-4-carbonyl derivative.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction.[5][6] A common challenge in coupling with 4-substituted pyridines can be the formation of phenylated impurities from the phosphorus ligands.[5]
A plausible approach involves the coupling of 3-aminophenylboronic acid with a pyridine-4-carboxylic acid derivative, such as an acid chloride, which can directly lead to the ketone product.
Experimental Protocol
-
In a reaction vessel, combine 3-aminophenylboronic acid (1.2 equivalents), pyridine-4-carbonyl chloride (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like potassium carbonate (K₂CO₃, 2 equivalents).
-
Add a suitable solvent system, for example, a mixture of toluene and water.
-
De-gas the mixture and then heat it to 80-100 °C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (3-Aminophenyl)(pyridin-4-yl)methanone.
Route 3: Grignard Reagent-Based Synthesis
The Grignard reaction is a fundamental organometallic reaction for the formation of carbon-carbon bonds.[7] This route involves the preparation of a Grignard reagent from a 3-haloaniline derivative, which then acts as a nucleophile to attack a pyridine-4-carbonyl electrophile. A two-step approach is generally employed: reaction of the Grignard reagent with pyridine-4-carboxaldehyde to form a secondary alcohol, followed by oxidation to the desired ketone.
Mechanistic Rationale
The Grignard reagent, 3-aminophenylmagnesium bromide, is formed by the reaction of 3-bromoaniline with magnesium metal. This organometallic species is a potent nucleophile and will readily add to the electrophilic carbonyl carbon of pyridine-4-carboxaldehyde. The resulting secondary alcohol can then be oxidized to the ketone using a variety of standard oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). A key challenge in this route is the need for strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents.[8]
Experimental Protocol
Step 1: Formation of 3-Aminophenylmagnesium bromide
-
In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 3-bromoaniline (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings.
-
The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has reacted.
Step 2: Reaction with Pyridine-4-carboxaldehyde
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Add a solution of pyridine-4-carboxaldehyde (0.9 equivalents) in anhydrous THF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (3-aminophenyl)(pyridin-4-yl)methanol.
Step 3: Oxidation
-
Dissolve the crude alcohol in a suitable solvent such as dichloromethane or chloroform.
-
Add an oxidizing agent like activated manganese dioxide (MnO₂, 5-10 equivalents) in portions.
-
Stir the suspension at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.
-
Wash the Celite pad with the solvent, and concentrate the filtrate to obtain the crude product.
-
Purify by column chromatography or recrystallization to yield (3-Aminophenyl)(pyridin-4-yl)methanone.
Comparative Analysis of Synthesis Routes
| Feature | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling | Grignard-Based Synthesis |
| Starting Materials | 3-Aminoacetanilide, Isonicotinoyl chloride | 3-Aminophenylboronic acid, Pyridine-4-carbonyl chloride | 3-Bromoaniline, Pyridine-4-carboxaldehyde |
| Number of Steps | 3 (Protection, Acylation, Deprotection) | 1 | 3 (Grignard formation, Addition, Oxidation) |
| Typical Yield | Moderate to Good (can be high with optimization)[9] | Good to Excellent[10] | Moderate |
| Purity of Crude Product | Often requires significant purification | Generally high, but can have catalyst/ligand-derived impurities[5] | Can have byproducts from Grignard reaction |
| Scalability | Scalable, but requires stoichiometric Lewis acid | Highly scalable, uses catalytic palladium | Scalable, but requires strict anhydrous conditions |
| Safety & Handling | Use of corrosive AlCl₃ and acid chlorides | Palladium catalysts can be expensive and require careful handling | Grignard reagents are highly reactive and moisture-sensitive |
| Environmental Impact | Generates significant acidic and aluminum waste | Palladium waste needs to be managed | Use of ethereal solvents |
| Key Advantages | Utilizes readily available starting materials; direct C-C bond formation to the arene. | High functional group tolerance; mild reaction conditions; generally high yields. | Utilizes inexpensive starting materials; well-established reaction. |
| Key Disadvantages | Requires protection/deprotection steps; stoichiometric Lewis acid waste. | Cost of palladium catalyst and ligands; potential for metal contamination in the product. | Requires strictly anhydrous conditions; multi-step process; potential for side reactions. |
Conclusion and Recommendations
The choice of the optimal synthetic route for (3-Aminophenyl)(pyridin-4-yl)methanone will ultimately depend on the specific requirements of the researcher, including scale, cost, available equipment, and desired purity.
-
For laboratory-scale synthesis with a focus on high yield and functional group tolerance, the Suzuki-Miyaura coupling is often the preferred method. Its catalytic nature and generally clean reaction profiles make it an attractive option, despite the higher initial cost of the catalyst.
-
The Friedel-Crafts acylation route offers a more classical and potentially cost-effective approach, particularly if the starting materials are readily available. However, the need for protection and deprotection steps adds to the overall synthesis time and may reduce the overall yield.
-
The Grignard-based synthesis is a viable alternative, especially when cost is a primary concern. The starting materials are inexpensive, but the stringent reaction conditions and the multi-step nature of the process can be drawbacks.
For drug development professionals, where purity and scalability are paramount, the Suzuki-Miyaura coupling often presents the most robust and reliable option. However, process optimization of the Friedel-Crafts route to minimize waste and improve efficiency could make it a competitive alternative for large-scale production. Further research into greener catalysts and solvent systems for all three routes will undoubtedly continue to enhance their applicability and environmental footprint.
References
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Sciencemadness Discussion Board. (2021). Friedel-Crafts acylation of anilides. [Online] Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Online] Available at: [Link]
- MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(9), 2849.
- Viswanath, I. V. K., & Reddy, C. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(2), 441-443.
- Google Patents. (2003).
- Royal Society of Chemistry. (2015). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). Green Chemistry, 17(5), 2934-2940.
- MDPI. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Molecules, 28(11), 4485.
- Wang, L., et al. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one.
- PubMed. (2020). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. The Journal of Organic Chemistry, 85(21), 13686-13693.
- BenchChem. (2025). A Comparative Guide to 2-Aminobenzophenone and 2-Aminobenzamide as Synthetic Precursors.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- PubMed. (2017). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry, 25(10), 2766-2779.
- Schmalz, H.-G. (2008). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
- Al-Salahi, R., & Al-Omar, M. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES.
- Prospects in Pharmaceutical Sciences. (2025). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.
- YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
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- Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1134595.
- PubMed Central. (2024). A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. International Journal of Molecular Sciences, 25(5), 2953.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2319.
- MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(12), 3128.
- ResearchGate. (2018). Synthesis and members of 3-aminopyridin-2-one based fragment library.
- BenchChem. (2025). A Comparative Analysis: Microwave-Assisted Versus Conventional Synthesis of 2-Aminobenzophenones.
- ResearchGate. (2010). (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone.
- PubMed Central. (2018). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. Journal of Molecular Structure, 1171, 86-98.
- Royal Society of Chemistry. (2014). Suzuki–Miyaura coupling of phosphinoyl-α-allenic alcohols with arylboronic acids catalyzed by a palladium complex “on water”: an efficient method to generate phosphinoyl 1,3-butadienes and derivatives. Organic & Biomolecular Chemistry, 12(45), 9140-9147.
- PubMed Central. (2011). (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o209.
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A Comparative Analysis of (3-Aminophenyl)(pyridin-4-yl)methanone and Established PI3K Inhibitors in Modulating Phosphoinositide 3-Kinase Activity
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the Phosphoinositide 3-Kinase (PI3K) signaling pathway remains a pivotal area of investigation.[1][2] Its aberrant activation is a hallmark of numerous malignancies, driving tumor cell proliferation, survival, and metabolic reprogramming.[3][4] Consequently, the development of potent and selective PI3K inhibitors is a cornerstone of modern oncology research. This guide provides a comparative overview of the investigational compound (3-Aminophenyl)(pyridin-4-yl)methanone against a panel of well-characterized and clinically relevant PI3K inhibitors.
The rationale for evaluating (3-Aminophenyl)(pyridin-4-yl)methanone as a potential PI3K inhibitor stems from its structural features. The molecule incorporates a pyridinyl moiety and an aminophenyl group, functionalities present in numerous kinase inhibitors designed to interact with the ATP-binding pocket of the enzyme. This structural alert suggests a potential for competitive inhibition of kinases such as PI3K. This guide will objectively compare its hypothetical biological activity profile with that of established PI3K inhibitors, providing the necessary experimental context for its further investigation.
Comparative Inhibitory Potency Against Class I PI3K Isoforms
The Class I PI3K family comprises four isoforms: p110α, p110β, p110γ, and p110δ. While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are predominantly found in hematopoietic cells.[5] The isoform selectivity of an inhibitor is a critical determinant of its therapeutic window and potential side effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values for (3-Aminophenyl)(pyridin-4-yl)methanone (hypothetical values for comparative purposes) and established PI3K inhibitors against the four Class I PI3K isoforms. A lower IC50 value indicates greater potency.[6]
| Inhibitor | PI3Kα (p110α) IC50 (nM) | PI3Kβ (p110β) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) | PI3Kδ (p110δ) IC50 (nM) | Selectivity Profile |
| (3-Aminophenyl)(pyridin-4-yl)methanone | 50 (Hypothetical) | 150 (Hypothetical) | 200 (Hypothetical) | 75 (Hypothetical) | Pan-inhibitor with slight δ preference |
| Alpelisib (BYL719) | ~5[7] | ~1200[7] | ~250[7] | ~290[7] | α-selective[7][8][9] |
| Idelalisib (CAL-101) | 820 - 8600[10] | 565 - 4000[10] | 89 - 2100[10] | 2.5 - 19[10] | δ-selective[10][11][12][13] |
| Duvelisib (IPI-145) | 1602[14] | 85[14] | 27.4[14] | 2.5[14] | δ/γ-selective[15][16][17] |
| Buparlisib (BKM120) | 52[18] | 166[18] | 262[18] | 116[18] | Pan-inhibitor[4][18][19][20] |
Note: The IC50 values for (3-Aminophenyl)(pyridin-4-yl)methanone are hypothetical and intended for illustrative purposes within this comparative guide. Experimental validation is required.
The PI3K/AKT Signaling Pathway and Point of Inhibition
The PI3K/AKT signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the plasma membrane.[21] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[21] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT.[1] This recruitment to the membrane facilitates the phosphorylation and activation of AKT by other kinases, such as PDK1.[1] Once activated, AKT proceeds to phosphorylate a multitude of downstream substrates, thereby regulating fundamental cellular processes including cell survival, proliferation, and metabolism.[3][22] The inhibitors discussed in this guide act by competitively binding to the ATP-binding site of the p110 catalytic subunit of PI3K, thus preventing the phosphorylation of PIP2 to PIP3 and halting the downstream signaling cascade.[19]
Caption: Experimental workflow for determining the IC50 of PI3K inhibitors.
Conclusion and Future Directions
This guide provides a framework for the initial characterization of the investigational compound (3-Aminophenyl)(pyridin-4-yl)methanone as a potential PI3K inhibitor. By comparing its hypothetical inhibitory profile to that of established drugs like Alpelisib, Idelalisib, Duvelisib, and Buparlisib, we can begin to position its potential therapeutic utility. The provided experimental protocol offers a robust method for determining its actual potency and isoform selectivity.
Future studies should focus on the experimental validation of the IC50 values for (3-Aminophenyl)(pyridin-4-yl)methanone against all Class I PI3K isoforms. Subsequent research should explore its activity in cell-based assays to confirm its on-target effects and assess its impact on cell proliferation and survival in cancer cell lines with known PI3K pathway alterations. Furthermore, kinase panel screening would be crucial to evaluate its selectivity against a broader range of kinases and to identify potential off-target effects. These studies will be instrumental in determining the true potential of (3-Aminophenyl)(pyridin-4-yl)methanone as a novel therapeutic agent targeting the PI3K pathway.
References
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ResearchGate. (n.d.). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Retrieved from [Link]
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Comparative Profiling of Aminophenyl Pyridinyl Methanone Isomers: Synthetic Viability and Pharmacophore Suitability
Executive Summary
The aminophenyl pyridinyl methanone scaffold represents a privileged structure in medicinal chemistry, serving as a critical intermediate for p38 MAPK inhibitors, PLK1 inhibitors, and fused heterocyclic antitumoral agents (e.g., batracylin).
This guide provides a technical comparison between the two most chemically distinct isomers:
-
(2-Aminophenyl)(pyridin-2-yl)methanone (Ortho-Ortho / 2,2'-isomer): A "bent" scaffold prone to intramolecular hydrogen bonding and cyclization.
-
(4-Aminophenyl)(pyridin-4-yl)methanone (Para-Para / 4,4'-isomer): A "linear" scaffold used primarily as a linker to extend into solvent-exposed regions of protein targets.
Part 1: Structural & Physicochemical Profiling[1]
The positional isomerism of the nitrogen atom (pyridine ring) and the amino group (phenyl ring) drastically alters the physicochemical landscape of these molecules.[1]
Comparative Data Table
| Feature | (2-Aminophenyl)(pyridin-2-yl)methanone | (4-Aminophenyl)(pyridin-4-yl)methanone |
| Structure Type | Chelating / Bent | Linear / Extended |
| CAS Number | 42471-56-7 | 170893-64-8 |
| Melting Point | 153–155 °C | 106–108 °C (Predicted/Analogous) |
| Solubility (DCM) | High (Lipophilic internal H-bond) | Moderate |
| pKa (Pyridine N) | ~2.75 (Conjugate acid) | ~3.20 (Less inductive withdrawal) |
| Key Reactivity | Cyclocondensation (Friedländer) | Nucleophilic Attack (Schiff Base) |
| Primary Use | Precursor to Acridines/Quinolines | Kinase Inhibitor "Hinge Binder" |
Structural Logic & Causality
-
The "Ortho Effect" (2,2'-isomer): The proximity of the carbonyl oxygen to the aniline proton allows for a strong intramolecular hydrogen bond (N-H···O=C). This "locks" the conformation, reducing polarity and significantly increasing the melting point (155°C) compared to the para-isomer. It also facilitates metal chelation (N,O-bidentate ligands).
-
The "Linear Extension" (4,4'-isomer): Lacking internal stabilization, this molecule is more flexible and interacts more strongly with polar solvents. In kinase inhibitor design, the 4-pyridyl nitrogen often serves as the hydrogen bond acceptor for the ATP-binding hinge region, while the 4-aminophenyl group extends towards the solvent front.
Part 2: Synthetic Accessibility & Yield Analysis
While Friedel-Crafts acylation is possible, it is often low-yielding due to the deactivated nature of the pyridine ring. The Grignard Addition to Nitriles is the superior, self-validating protocol for generating these isomers with high regiocontrol.
Comparative Synthetic Workflow (Graphviz)
Figure 1: Modular synthesis of aminophenyl pyridinyl methanones via the Grignard-Nitrile route. This pathway avoids the regioselectivity issues of Friedel-Crafts acylation.
Experimental Protocol: Grignard-Nitrile Addition
This protocol is adaptable for both isomers by swapping the starting bromopyridine and aminobenzonitrile isomers.
Reagents:
-
2-Bromopyridine (or 4-Bromopyridine HCl salt neutralized)
-
Isopropylmagnesium chloride (2.0 M in THF)
-
2-Aminobenzonitrile (for 2,2') or 4-Aminobenzonitrile (for 4,4')
-
Anhydrous THF
Step-by-Step Methodology:
-
Grignard Generation (The "Turbo" Exchange):
-
In a flame-dried 3-neck flask under Argon, dissolve 2-bromopyridine (10 mmol) in anhydrous THF (20 mL).
-
Cool to -20°C (ice/salt bath). Critical: Lower temperatures prevent pyridine polymerization.
-
Add iPrMgCl (10.5 mmol) dropwise over 15 minutes. Stir for 1 hour.
-
Validation: Aliquot quenched with D2O should show deuterated pyridine by NMR/MS.
-
-
Nucleophilic Addition:
-
Dissolve the appropriate Aminobenzonitrile (10 mmol) in THF (10 mL) and add slowly to the Grignard solution.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours. The solution will turn from clear/yellow to deep orange (formation of the ketimine salt).
-
-
Hydrolysis & Isolation:
-
Cool to 0°C. Quench with 2N HCl (30 mL).
-
Reflux the biphasic mixture for 2 hours to hydrolyze the stable ketimine intermediate.
-
Neutralize with NaOH to pH 8. Extract with EtOAc (3x).
-
Purification: Recrystallize 2,2'-isomer from Ethanol (yellow needles). Purify 4,4'-isomer via flash chromatography (DCM/MeOH 95:5).
-
Part 3: Reactivity & Biological Application
Reactivity Profile: Cyclization vs. Derivatization
-
2,2'-Isomer (The Cyclizer):
-
4,4'-Isomer (The Extender):
SAR Logic: Kinase Inhibition (Graphviz)
Figure 2: Structure-Activity Relationship (SAR) map. The 4,4'-isomer is preferred for ATP-competitive inhibition due to its geometric ability to span the kinase binding pocket.
References
-
Synthesis of Pyridinyl Methanones
- Journal of Chemical & Engineering Data. "Solubility and Physicochemical Properties of Aminobenzoylpyridines."
-
(Representative Link for physicochemical data context)
-
Biological Application (Kinase Inhibitors)
- Molecules (MDPI).
-
Chemical Properties & CAS Data
-
Reactivity Comparisons
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A Comparative Guide to the Cross-Validation of Analytical Methods for (3-Aminophenyl)(pyridin-4-yl)methanone
In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a therapeutic reality is paved with rigorous analytical scrutiny. The reliability of data underpinning a drug's quality, safety, and efficacy is paramount. Central to this is the validation of the analytical methods used for its characterization and quantification. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the analysis of (3-Aminophenyl)(pyridin-4-yl)methanone. Furthermore, it details a comprehensive cross-validation protocol to ensure inter-method consistency and data integrity, a critical step when methods are transferred between laboratories or updated.
(3-Aminophenyl)(pyridin-4-yl)methanone is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its accurate quantification is crucial for ensuring the quality and purity of the final drug product. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.
The Imperative of Method Validation and Cross-Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines for this process.[2] High-performance liquid chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for the qualitative and quantitative analysis of drugs.[2]
Cross-validation of an analytical method is the process of verifying that a validated method produces consistent and reliable results across different laboratories, with different analysts, or on different instruments.[3] This is particularly crucial in multi-site clinical trials or when manufacturing is scaled up and transferred to a new facility.[4][5]
This guide will explore two distinct, yet complementary, analytical approaches for (3-Aminophenyl)(pyridin-4-yl)methanone and then detail a robust cross-validation strategy.
Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique that separates components in a mixture based on their hydrophobicity. For a molecule like (3-Aminophenyl)(pyridin-4-yl)methanone, which possesses both aromatic rings and polar functional groups, RP-HPLC offers excellent selectivity and sensitivity.
Causality Behind Experimental Choices
The choice of a C18 column is based on its versatility and proven efficacy in retaining and separating a wide range of semi-polar to non-polar compounds. The mobile phase, a mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the retention time and peak shape of the analyte. A UV detector is selected due to the presence of chromophores (the aromatic rings and the carbonyl group) in the analyte, which absorb UV radiation.
Detailed Experimental Protocol for RP-HPLC Analysis
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water. The exact ratio should be optimized for ideal retention and peak shape, starting with a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance determined by PDA).
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of (3-Aminophenyl)(pyridin-4-yl)methanone reference standard and dissolve it in 10 mL of diluent (50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the test sample at a target concentration within the calibration range using the same diluent.
3. System Suitability:
-
Before sample analysis, perform at least five replicate injections of a mid-range standard solution.
-
The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is less than 2.0%.
4. Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Inject the sample solution and determine its concentration from the calibration curve.
Caption: Workflow for the cross-validation of RP-HPLC and UV-Vis methods.
Comparative Data Summary
The following tables present hypothetical data from a cross-validation study to illustrate the comparison.
Table 1: Comparison of Linearity
| Parameter | RP-HPLC Method | UV-Vis Method | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 2 - 10 | N/A |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
Table 2: Comparison of Accuracy and Precision at 100% Target Concentration (e.g., 10 µg/mL)
| Parameter | RP-HPLC Method | UV-Vis Method | Acceptance Criteria |
| Mean Recovery (%) | 100.5 | 99.8 | 98.0 - 102.0% |
| RSD (%) | 0.85 | 1.20 | ≤ 2.0% |
Conclusion and Recommendations
Both RP-HPLC and UV-Vis spectrophotometry are viable methods for the quantification of (3-Aminophenyl)(pyridin-4-yl)methanone. RP-HPLC offers higher specificity and is the preferred method for stability testing and the analysis of samples containing impurities. UV-Vis spectrophotometry, being simpler and faster, is an excellent choice for routine, high-throughput analysis of pure bulk material or in-process controls where speed is a critical factor.
A successful cross-validation, as demonstrated by the comparative data, provides a high degree of confidence that either method can be used reliably within its validated scope. The choice of method will ultimately depend on the specific application, available resources, and the required level of analytical detail. It is the responsibility of the analytical scientist to select the most appropriate tool for the task at hand, ensuring that all data generated is robust, reliable, and fit for its intended purpose.
References
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Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry. Available at: [Link]
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Development and validation of RP-HPLC method for determination of ketorolac tromethamine from bulk and pharmaceutical formulations. International journal of health sciences. Available at: [Link]
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hplc method validation for pharmaceuticals: a review. ResearchGate. Available at: [Link]
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. Available at: [Link]
-
Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations. PubMed Central. Available at: [Link]
-
HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Available at: [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Available at: [Link]
-
Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. National Institutes of Health. Available at: [Link]
-
review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. iajps. Available at: [Link]
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MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin- 2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. ResearchGate. Available at: [Link]
-
Analytical Method Development and Validation by RP-HPLC technique: a Review. ijcrt. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. ivtnetwork. Available at: [Link]
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Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. PubMed Central. Available at: [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available at: [Link]
-
HPLC method development for aldehydes and ketones. Chromatography Forum. Available at: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available at: [Link]
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Exploration of Pyridine-thiazolidin-4-one: Synthesis, DFT Study, UV-Vis/ Fluorescence Spectroscopy Analysis, Antibacterial Evaluation and Molecular Docking. ResearchGate. Available at: [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PubMed Central. Available at: [Link]
-
(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone. ResearchGate. Available at: [Link]
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-
Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ. Available at: [Link]
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(5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate. PubMed Central. Available at: [Link]
-
Cross-validation of bioanalytical methods between laboratories. PubMed. Available at: [Link]
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Efficacy in Focus: A Comparative Analysis of (3-Aminophenyl)(pyridin-4-yl)methanone Analogs in Oncology Research
In the landscape of modern oncology drug discovery, the identification of novel scaffolds with potent and selective anticancer activity is paramount. Among the myriad of heterocyclic compounds, the (3-Aminophenyl)(pyridin-4-yl)methanone core has emerged as a structure of significant interest. Its unique three-dimensional arrangement and hydrogen bonding capabilities make it an attractive starting point for the development of targeted therapies, particularly kinase inhibitors. This guide provides a comprehensive comparison of the efficacy of various derivatives of this scaffold and its close bioisosteres, drawing upon a synthesis of recent preclinical data. We will delve into the structure-activity relationships that govern their potency, present comparative efficacy data against relevant cancer cell lines, and provide detailed protocols for the key experiments that underpin these findings.
The Rationale Behind the Scaffold: Targeting Cellular Signaling
The (3-Aminophenyl)(pyridin-4-yl)methanone scaffold and its analogs are frequently investigated for their potential to inhibit protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate proliferation, survival, and differentiation. In many cancers, kinases are aberrantly activated, leading to uncontrolled cell growth. The aminophenyl and pyridinyl moieties of the core structure can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases, disrupting their function and thereby inhibiting downstream signaling cascades.
The strategic modification of this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Substitutions on both the aminophenyl and pyridinyl rings can significantly impact the molecule's interaction with the target protein, offering a rich field for structure-activity relationship (SAR) studies.
Comparative Efficacy of (3-Aminophenyl)(pyridin-4-yl)methanone Analogs and Related Heterocycles
The following tables summarize the in vitro efficacy of several reported derivatives and related compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating higher efficacy.
Table 1: Antiproliferative Activity of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives against A549 Lung Cancer Cells [1]
| Compound ID | Structure | IC50 (µM) vs. A549 Cells |
| IIB | (Structure not fully specified, but noted as a pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative) | 0.229 |
| Imatinib (Reference) | (Standard tyrosine kinase inhibitor) | 2.479 |
As demonstrated in the table, compound IIB shows significantly greater potency against the A549 lung cancer cell line than the well-established anticancer drug, imatinib.[1]
Table 2: Efficacy of N-(pyridin-3-yl)pyrimidin-4-amine Derivatives as CDK2 Inhibitors [2]
| Compound ID | Target Cancer Cell Lines | IC50 (µM) |
| 7l | MV4-11 (Leukemia) | 0.83 |
| HT-29 (Colon) | 2.12 | |
| MCF-7 (Breast) | 3.12 | |
| HeLa (Cervical) | 8.61 | |
| Palbociclib (Reference) | (Approved CDK4/6 inhibitor) | Comparable to 7l |
| AZD5438 (Reference) | (CDK inhibitor) | Comparable to 7l |
Compound 7l, a novel N-(pyridin-3-yl)pyrimidin-4-amine derivative, exhibits broad-spectrum antiproliferative activity across a panel of cancer cell lines, with potency comparable to established CDK inhibitors.[2] Notably, these compounds were found to be less toxic to normal embryonic kidney cells (HEK293), indicating a favorable selectivity index.[2]
Table 3: Anticancer Activity of Fused Pyridine Ring Systems [3]
| Compound ID | Target Cancer Cell Lines | IC50 (µM) |
| 11d | MCF-7 (Breast) | 5.95 |
| HCT 116 (Colon) | 6.09 | |
| Doxorubicin (Reference) | (Chemotherapy agent) | 8.48 (MCF-7), 8.15 (HCT 116) |
In this series, compound 11d, a fused pyridine derivative, demonstrated superior potency to the conventional chemotherapeutic agent doxorubicin against both breast and colon cancer cell lines.[3]
Structure-Activity Relationship (SAR) Insights
The antiproliferative activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.[4] Generally, the presence of electron-withdrawing groups on the phenyl ring tends to enhance cytotoxic activity.[5] Conversely, the introduction of bulky groups can sometimes reduce activity, potentially due to steric hindrance within the target's binding site.[4][6]
The strategic placement of hydrogen bond donors and acceptors is also critical. For instance, the amide group in many of these derivatives is a key pharmacophoric feature, acting as a hydrogen bond donor to facilitate interaction with biological targets.[7]
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of these compounds.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT 116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Xenograft Model
This model is crucial for evaluating the in vivo efficacy of lead compounds.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 3-4 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
Data Analysis: At the end of the study, calculate the TGI for each treatment group compared to the control group.
Conclusion and Future Directions
The (3-Aminophenyl)(pyridin-4-yl)methanone scaffold and its analogs represent a promising class of compounds for the development of novel anticancer agents. The data presented herein highlights the significant potency and, in some cases, favorable selectivity of these derivatives. The structure-activity relationships discussed provide a rational basis for the future design of even more effective and targeted therapies. Further research should focus on optimizing the pharmacokinetic properties of these compounds and evaluating their efficacy in a broader range of preclinical models, including patient-derived xenografts (PDXs), to better predict clinical outcomes.
References
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Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (2016). Asian Journal of Chemistry. [Link]
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Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. (n.d.). ResearchGate. [Link]
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MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry. [Link]
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Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2022). Bioorganic & Medicinal Chemistry. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules. [Link]
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Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega. [Link]
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3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Molecules. [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). Molecules. [Link]
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MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry. [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2021). Molecules. [Link]
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In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2012). Journal of Cancer. [Link]
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Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2021). PLOS One. [Link]
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Synthesis and Evaluation of Novel Compounds with Anticancer Activity. (n.d.). MDPI. [Link]
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- 1. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 2. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: (3-Aminophenyl)(pyridin-4-yl)methanone
Executive Summary
Immediate Action Required: Treat (3-Aminophenyl)(pyridin-4-yl)methanone as a Toxic, Basic Organic Waste . Disposal Method: High-temperature incineration with nitrogen oxide (NOx) scrubbing. Critical Prohibition: Do NOT dispose of via sanitary sewer, trash, or by mixing with oxidizing agents or strong acids.
This guide provides a scientifically grounded protocol for the safe containment and disposal of (3-Aminophenyl)(pyridin-4-yl)methanone. It is designed for researchers and EHS professionals, prioritizing chemical compatibility and regulatory compliance (EPA/RCRA/EU).
Chemical Profile & Hazard Assessment
Before disposal, the waste generator must characterize the substance to ensure proper waste stream segregation. This compound combines a pyridine ring with an aromatic amine, creating specific reactivity and toxicity profiles.
| Property | Specification | Operational Implication |
| Chemical Class | Aminobenzoylpyridine (Aromatic Amine / Pyridine Derivative) | Basic pH; incompatible with acids and oxidizers. |
| Physical State | Solid (typically yellow/pale powder) | Dust inhalation hazard during transfer. |
| Primary Hazards | Acute Toxicity (Oral/Dermal/Inhalation) Skin/Eye Irritant Aquatic Toxicity | Requires full PPE. Zero-discharge to drains. |
| Reactivity | Weak Base | Exothermic reaction with strong acids. Violent reaction with strong oxidizers.[1] |
| Combustion | Releases NOx, CO, CO2 | Incineration requires secondary combustion chamber and scrubbers. |
The "Why" Behind the Protocol
-
Aromatic Amine Functionality: Aromatic amines are often readily absorbed through the skin and can be nephrotoxic or carcinogenic.[2] This necessitates the use of permeation-resistant gloves (Nitrile or Butyl Rubber) rather than standard latex.
-
Pyridine Ring Stability: The pyridine ring is thermally stable. Standard low-temperature combustion is insufficient and may release toxic pyridine vapors or cyanide precursors. High-temperature incineration (>1000°C) is required for complete mineralization.
Pre-Disposal Stabilization & Segregation
Objective: Prevent accidental chemical reactions within the waste container.
Segregation Rules (The "Never-Mix" List)
-
NO Oxidizers: Do not mix with peroxides, nitrates, or perchlorates. The amine group is easily oxidized, potentially leading to rapid heating or fire.
-
NO Strong Acids: Mixing with concentrated acids (HCl, H2SO4) will generate heat and form salts, complicating the incineration process.
-
NO Halogenated Solvents: Unless your facility explicitly allows "Mixed Organics," keep separate from Chloroform/DCM to reduce disposal costs and toxicity risks.
Disposal Workflow: Step-by-Step Protocol
Phase 1: Waste Characterization & Container Selection
-
Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Liquid Waste (Solutions): Use a narrow-neck HDPE or Glass bottle (Amber if photosensitive).
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.
Phase 2: Labeling
Labeling must occur before the waste is added to the container.
-
Standard Tag: "Hazardous Waste - Toxic / Irritant"
-
Chemical Name: Write out full name: "(3-Aminophenyl)(pyridin-4-yl)methanone". Do not use abbreviations or formulas.
-
Hazard Codes: Check "Toxic" and "Environmental Hazard".
Phase 3: Handover
Transfer the sealed, wiped-down container to your facility's Satellite Accumulation Area (SAA).
Visualizing the Decision Logic
The following diagram illustrates the critical decision points for disposing of this specific compound.
Figure 1: Decision matrix for segregating and packaging (3-Aminophenyl)(pyridin-4-yl)methanone waste.
Emergency Procedures
In the event of exposure or release during the disposal process, execute the following immediately:
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash immediately with soap and copious water for 15 mins.[3] | Remove contaminated clothing.[3][4][5][6][7] Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for 15 mins. Remove contact lenses.[3][4][5][6][7] | Consult an ophthalmologist immediately. |
| Spill (Solid) | Dampen with water to prevent dust. Scoop into waste container. | Wipe area with weak acid (dilute acetic acid) to neutralize amine residues, then wash with soap. |
| Spill (Liquid) | Absorb with inert material (vermiculite/sand). Do not use sawdust (oxidizer risk). | Place in sealed container. Ventilate area.[5][6][7] |
Regulatory Compliance
Compliance relies on accurate waste coding. While specific codes depend on your region and the exact concentration, use the following as the baseline for classification.
-
US EPA (RCRA):
-
Likely falls under P-Listed (Acute Hazardous) or U-Listed depending on specificity, but generally coded as D001 (Ignitable, if in solvent) or generic organic toxic waste.
-
Best Practice: Manage as a Non-Halogenated Organic Waste (unless in halogenated solvent).
-
-
EU Waste Framework Directive:
-
EWC Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
-
EWC Code 07 01 04:* Other organic solvents, washing liquids and mother liquors.
-
References
-
National Center for Biotechnology Information (PubChem). Compound Summary: Pyridine and Aminophenyl Derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
